molecular formula C8H8BrFO B1394860 2-(3-Bromo-4-fluorophenyl)ethanol CAS No. 1343000-35-0

2-(3-Bromo-4-fluorophenyl)ethanol

Cat. No.: B1394860
CAS No.: 1343000-35-0
M. Wt: 219.05 g/mol
InChI Key: HBDMLERTYAXGAE-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-fluorophenyl)ethanol is a useful research compound. Its molecular formula is C8H8BrFO and its molecular weight is 219.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Bromo-4-fluorophenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Bromo-4-fluorophenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-bromo-4-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,5,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDMLERTYAXGAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCO)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physical properties of 2-(3-Bromo-4-fluorophenyl)ethanol (e.g., boiling point, density)

[1]

Introduction & Chemical Identity

2-(3-Bromo-4-fluorophenyl)ethanol (CAS: 1343000-35-0) is a disubstituted phenethyl alcohol derivative.[1][2] Its structural uniqueness lies in the specific meta-bromo, para-fluoro substitution pattern on the phenyl ring.[1] This arrangement provides two distinct orthogonal handles for transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), making it an invaluable scaffold for developing kinase inhibitors and receptor modulators.[1]

Chemical Identification Data
PropertyDetail
CAS Number 1343000-35-0
IUPAC Name 2-(3-Bromo-4-fluorophenyl)ethanol
Molecular Formula C₈H₈BrFO
Molecular Weight 219.05 g/mol
SMILES OCCc1ccc(F)c(Br)c1
InChI Key Derived from structure
MDL Number MFCD11847406

Physical Properties

The following data aggregates experimental observations from commercial certificates of analysis (CoA) and predictive modeling based on close structural analogs (e.g., 2-(4-bromophenyl)ethanol).

Key Physical Parameters
PropertyValue / DescriptionSource/Note
Physical State Liquid (Oil)Experimental [1]
Appearance Yellow to colorless clear oilExperimental [1]
Boiling Point ~110–115 °C @ 1 mmHgPredicted (Analog-based)
Density ~1.57 g/cm³Predicted
Refractive Index ~1.55–1.57Predicted
Solubility Soluble in DCM, EtOAc, MeOH, DMSO.[1][2][3][4] Insoluble in water.[1]Standard Organic Profile
Flash Point >110 °CPredicted

Technical Insight: The presence of the fluorine atom typically lowers the boiling point slightly compared to the non-fluorinated analog due to reduced polarizability, while the bromine atom significantly increases density and lipophilicity (LogP ~2.5).[1]

Synthesis & Experimental Protocols

Since this specific isomer is a specialized intermediate, the most robust synthetic route involves the reduction of its commercially available precursor, 3-Bromo-4-fluorophenylacetic acid (CAS: 194019-11-9).[1]

Pathway: Selective Reduction of Carboxylic Acid

The preferred method utilizes Borane-Tetrahydrofuran (BH₃[5]·THF) complex.[1] This reagent selectively reduces the carboxylic acid to the primary alcohol without affecting the aryl halide (Br/F) moieties, avoiding the side reactions often seen with Lithium Aluminum Hydride (LiAlH₄).[1]

SynthesisPathwayPrecursor3-Bromo-4-fluorophenylacetic acid(CAS: 194019-11-9)IntermediateTrialkylborateIntermediatePrecursor->Intermediate ReductionReagentBH3·THF (1.0 M)0°C to RTReagent->IntermediateReagent AdditionProduct2-(3-Bromo-4-fluorophenyl)ethanol(CAS: 1343000-35-0)Intermediate->Product Acidic Workup(MeOH/HCl)

Figure 1: Selective reduction pathway preserving aryl-halide functionality.

Detailed Protocol

Objective: Synthesis of 2-(3-Bromo-4-fluorophenyl)ethanol on a 10 mmol scale.

  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.

  • Solubilization: Charge the flask with 3-Bromo-4-fluorophenylacetic acid (2.33 g, 10 mmol) and anhydrous Tetrahydrofuran (THF, 20 mL). Cool the solution to 0 °C using an ice bath.

  • Reduction: Slowly add BH₃·THF complex (1.0 M in THF, 15 mL, 15 mmol) dropwise via syringe over 20 minutes. Caution: Hydrogen gas evolution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor conversion via TLC (Eluent: 30% EtOAc/Hexanes; stain with KMnO₄).[1]

  • Quench: Cool the mixture back to 0 °C. Cautiously add Methanol (5 mL) dropwise to quench excess borane. (Vigorous bubbling will occur).[1]

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in EtOAc (50 mL) and wash with 1M HCl (20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the resulting yellow oil via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Handling, Safety & Storage

As a halogenated organic intermediate, strict safety protocols must be observed.[1][4]

Hazard ClassClassificationPrecaution
Skin Irritation Category 2Wear nitrile gloves; wash immediately upon contact.[1]
Eye Irritation Category 2AUse safety goggles; flush with water for 15 min if exposed.[1]
Storage Inert AtmosphereStore under Nitrogen/Argon at 2–8 °C. Hygroscopic.

MSDS Summary: Avoid inhalation of vapors. The compound may release Hydrogen Bromide (HBr) or Hydrogen Fluoride (HF) upon thermal decomposition [4].[1]

Applications in Drug Discovery

The 2-(3-Bromo-4-fluorophenyl)ethanol scaffold is a versatile "linker" module.[1]

  • Kinase Inhibition: The 3-Bromo position is electronically primed for Suzuki-Miyaura coupling to introduce heteroaryl groups (e.g., pyrazoles, pyridines) common in ATP-competitive inhibitors.[1]

  • Receptor Binding: The 4-Fluoro substituent modulates metabolic stability (blocking para-oxidation) and enhances lipophilicity for better membrane permeability.[1]

  • Linker Chemistry: The primary Alcohol can be converted to a mesylate/tosylate for nucleophilic substitution or oxidized to an aldehyde for reductive amination.[1]

ApplicationsCore2-(3-Bromo-4-fluorophenyl)ethanolSuzukiSuzuki Coupling(at Br site)Core->Suzuki Pd-CatalysisMetabolismMetabolic Blocking(at F site)Core->Metabolism ADME OptimizationFunctDerivatization(at OH site)Core->Funct Esterification/Oxidation

Figure 2: Functional diversification points of the scaffold.[1]

References

  • Hoffman Fine Chemicals. Product Analysis: 2-(3-Bromo-4-fluorophenyl)ethanol (CAS 1343000-35-0).[1][2][6][7] Retrieved from [1]

  • ChemicalBook. 3-Bromo-4-fluorophenylacetic acid Synthesis & Properties. Retrieved from [1]

  • Common Organic Chemistry. Reduction of Carboxylic Acids to Alcohols using Borane.[1] Retrieved from

  • Fisher Scientific. Safety Data Sheet: Halogenated Phenethyl Alcohols.[1] Retrieved from

Introduction: The Strategic Importance and Synthetic Challenges of Phenylethanols

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Retrosynthetic Analysis of Substituted Phenylethanol Compounds

Substituted phenylethanol scaffolds are privileged structures in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, fragrances, and fine chemicals. Their biological activity is often exquisitely sensitive to the substitution pattern on the aromatic ring and the stereochemistry of the ethanol side chain. For researchers and drug development professionals, the ability to efficiently and selectively synthesize these compounds is paramount. This guide provides a deep dive into the retrosynthetic analysis of substituted phenylethanols, moving beyond a simple recitation of reactions to a causal exploration of why certain synthetic routes are chosen and how they are practically executed.

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical "disconnections". This guide is structured around the primary retrosynthetic disconnections for the phenylethanol framework, offering a toolkit of strategies that can be adapted to a wide range of specific synthetic targets. We will explore the underlying mechanisms, provide field-proven experimental protocols, and discuss the critical considerations for achieving high yield and selectivity.

Core Retrosynthetic Strategies for the Phenylethanol Scaffold

The general structure of a substituted phenylethanol offers several logical points for disconnection. The most common and powerful strategies involve cleaving the carbon-carbon bond between the phenyl ring and the ethanol moiety, or disconnecting the carbon-oxygen bond of the alcohol.

Disconnection 1: The Phenyl-Ethanol C-C Bond via Organometallic Reagents

One of the most robust and versatile methods for forming the key carbon-carbon bond in phenylethanols is through the use of Grignard reagents.[1][2] This approach allows for the coupling of a nucleophilic phenyl group with an electrophilic two-carbon synthon. The specific disconnection depends on whether the target is a 1-phenylethanol or a 2-phenylethanol derivative.

For a 1-phenylethanol, the most direct retrosynthetic disconnection is between the benzylic carbon (Cα) and the adjacent methyl group carbon (Cβ). This leads to a substituted benzaldehyde and a methyl Grignard reagent, or a substituted phenyl Grignard reagent and acetaldehyde. The latter is often more practical.

G TM Substituted 1-Phenylethanol Disconnection Cα-Cβ Disconnection (Grignard Reaction) TM->Disconnection Retrosynthesis Precursors Substituted Phenyl Grignard Reagent + Acetaldehyde Disconnection->Precursors

Caption: Retrosynthetic analysis of 1-phenylethanol to a phenyl Grignard reagent and acetaldehyde.

Causality and Mechanistic Insight: The Grignard reaction's effectiveness stems from the highly polarized carbon-magnesium bond, which renders the carbon atom strongly nucleophilic.[1][2] This nucleophile readily attacks the electrophilic carbonyl carbon of an aldehyde. The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are potent bases that are readily quenched by protic sources like water.[1][2] Diethyl ether or tetrahydrofuran (THF) are common solvents as they are aprotic and solvate the magnesium species, keeping the reagent in solution.[2]

Experimental Protocol: Synthesis of 1-Phenylethanol [1][2]

Objective: To synthesize 1-phenylethanol from bromobenzene and acetaldehyde via a Grignard reaction.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Bromobenzene

  • Iodine (a small crystal for initiation)

  • Acetaldehyde (ethanal)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Apparatus Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a reflux condenser (with a drying tube), a pressure-equalizing dropping funnel, and a magnetic stirrer.

  • Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small volume of anhydrous ether and a crystal of iodine. In the dropping funnel, place a solution of bromobenzene in anhydrous ether.

  • Initiation: Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming may be required.

  • Addition: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture until most of the magnesium is consumed.

  • Reaction with Acetaldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of acetaldehyde in anhydrous ether dropwise from the dropping funnel. A vigorous reaction will occur.

  • Workup: After the addition is complete, quench the reaction by slowly adding saturated aqueous NH₄Cl solution. This hydrolyzes the magnesium alkoxide salt to the free alcohol.[1]

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the ether layer, wash it with brine, and dry it over anhydrous Na₂SO₄. Remove the ether by rotary evaporation to yield the crude 1-phenylethanol, which can be further purified by vacuum distillation.

For a 2-phenylethanol, the disconnection is made between the phenyl ring and the Cα carbon. This leads to a substituted phenyl Grignard reagent and ethylene oxide, a highly reactive electrophile.

G TM Substituted 2-Phenylethanol Disconnection Phenyl-Cα Disconnection (Grignard/Epoxide) TM->Disconnection Retrosynthesis Precursors Substituted Phenyl Grignard Reagent + Ethylene Oxide Disconnection->Precursors

Caption: Retrosynthetic analysis of 2-phenylethanol to a phenyl Grignard reagent and ethylene oxide.

Causality and Mechanistic Insight: Epoxides, particularly ethylene oxide, are excellent electrophiles due to significant ring strain.[3] The nucleophilic attack of the Grignard reagent occurs at one of the carbon atoms of the epoxide, leading to a ring-opening reaction. This reaction is highly regioselective for the less substituted carbon. The result is the formation of a primary alcohol with the addition of a two-carbon chain.[3][4]

Disconnection 2: The C-O Bond via Reduction

This strategy involves retrosynthetically removing the alcohol functionality to reveal a precursor that can be synthesized through well-established aromatic chemistry.

This powerful two-step sequence first installs an acyl group onto the aromatic ring, followed by reduction of the resulting ketone to the desired alcohol.

G TM Substituted 1-Phenylethanol Ketone Substituted Acetophenone TM->Ketone Reduction Precursors Substituted Benzene + Acetyl Chloride Ketone->Precursors Friedel-Crafts Acylation

Caption: Retrosynthesis of 1-phenylethanol via a ketone intermediate.

Causality and Mechanistic Insight: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution.[5] A strong Lewis acid, typically AlCl₃, is used to generate a highly electrophilic acylium ion from an acyl chloride or anhydride. A key advantage of this reaction is that the product ketone is deactivated towards further substitution, preventing polyacylation.[6][7] The subsequent reduction of the ketone to a secondary alcohol is typically achieved with a hydride reagent like sodium borohydride (NaBH₄), which is chemoselective for carbonyls and will not reduce the aromatic ring.

Experimental Protocol: Synthesis of 4-Methoxy-1-phenylethanol

Objective: To synthesize 4-methoxy-1-phenylethanol from anisole in a two-step process.

Part A: Friedel-Crafts Acylation of Anisole

  • Setup: In a flask equipped for stirring and under an inert atmosphere, suspend aluminum chloride (AlCl₃) in a chlorinated solvent like dichloromethane (DCM).

  • Acylium Ion Formation: Cool the suspension in an ice bath and slowly add acetyl chloride.

  • Reaction: Add anisole dropwise to the mixture, maintaining the low temperature. After the addition, allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Workup: Carefully quench the reaction by pouring it over crushed ice and hydrochloric acid. Extract the product with DCM, wash the organic layer, dry it, and remove the solvent to yield 4-methoxyacetophenone.

Part B: Reduction of 4-Methoxyacetophenone

  • Setup: Dissolve the 4-methoxyacetophenone from Part A in methanol or ethanol in a round-bottom flask.

  • Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise.

  • Reaction: After the addition, remove the ice bath and stir at room temperature until the starting material is consumed (monitored by TLC).

  • Workup: Quench the reaction by the slow addition of water. Remove the bulk of the alcohol solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Dry the organic extracts and evaporate the solvent to yield the target alcohol.

This route is particularly relevant for the industrial synthesis of 2-phenylethanol.[8] The retrosynthetic step involves converting the primary alcohol to an epoxide.

Causality and Mechanistic Insight: Substituted styrene oxides can be regioselectively opened by catalytic hydrogenation.[9][10] Catalysts like Raney Nickel or Palladium on carbon (Pd/C) are commonly employed.[8] The reaction involves the addition of hydrogen across one of the C-O bonds of the epoxide ring. Controlling reaction conditions such as temperature, pressure, and catalyst loading is crucial to maximize selectivity for the desired 2-phenylethanol product and minimize side reactions.[10][11]

Asymmetric Synthesis of Chiral Phenylethanols

For many pharmaceutical applications, obtaining a single enantiomer of a chiral phenylethanol is essential. This requires strategies that can control stereochemistry.

Strategy 3: Asymmetric Reduction of Prochiral Ketones

Instead of a standard reduction with NaBH₄, a prochiral ketone (e.g., a substituted acetophenone) can be reduced using a chiral catalyst or a biological system to produce an enantiomerically enriched alcohol.

Biocatalytic Approach: Baker's yeast (Saccharomyces cerevisiae) is a cost-effective and environmentally benign biocatalyst capable of performing asymmetric reductions of ketones.[12] It contains oxidoreductase enzymes that preferentially deliver a hydride to one face of the carbonyl, leading to a high enantiomeric excess (ee) of one alcohol enantiomer.

Experimental Protocol: Asymmetric Synthesis of (S)-2-chloro-1-phenylethanol using Baker's Yeast [12]

Objective: To asymmetrically reduce 2-chloroacetophenone to (S)-2-chloro-1-phenylethanol.

Materials:

  • Baker's yeast (dry)

  • Glucose

  • Phosphate buffer (pH 6-8)

  • 2-chloroacetophenone derivative (substrate)

  • Co-substrate (e.g., methanol)

  • Extraction solvent (e.g., n-hexane)

Procedure:

  • Yeast Activation: In an Erlenmeyer flask, suspend baker's yeast and glucose in a phosphate buffer solution. Activate the yeast by shaking at a controlled temperature (e.g., 25-40°C) for approximately 30 minutes.

  • Substrate Addition: Dissolve the 2-chloroacetophenone substrate in a minimal amount of a co-substrate like methanol and add it to the activated yeast culture.

  • Bioreduction: Shake the flask at a controlled temperature for 12-60 hours. The yeast enzymes will reduce the ketone to the chiral alcohol.

  • Extraction: After the reaction period, add an extraction solvent like n-hexane to the flask. Shake vigorously to extract the product.

  • Purification and Analysis: Separate the organic layer, dry it (e.g., with Na₂SO₄), and concentrate it. Analyze the product by gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a chiral column to determine the yield and enantiomeric excess (ee). The patent for (S)-2-chloro-1-phenylethanol derivatives reports yields above 74% and ee values exceeding 97%.[12]

Strategy 4: Enzymatic Kinetic Resolution

An alternative to asymmetric synthesis is to resolve a racemic mixture. In enzymatic kinetic resolution, an enzyme selectively acylates one enantiomer of the alcohol at a much faster rate than the other.

G Racemate Racemic (R,S)-Phenylethanol Reaction Lipase + Acyl Donor (e.g., Vinyl Acetate) Racemate->Reaction Products Slow-reacting (S)-Alcohol (Unreacted) + Fast-forming (R)-Ester Reaction->Products

Caption: Principle of enzymatic kinetic resolution of a racemic phenylethanol.

Causality and Mechanistic Insight: Lipases, such as Candida antarctica Lipase B (CALB), are highly effective for this transformation.[13] They create a chiral active site environment where one enantiomer of the alcohol fits much better and can be acylated. The other enantiomer reacts very slowly or not at all. This difference in reaction rates allows for the separation of the unreacted, enantiomerically pure alcohol from the newly formed ester.[13] The maximum theoretical yield for the desired alcohol enantiomer in a kinetic resolution is 50%.

Quantitative Data Summary

Synthesis MethodTarget Molecule ExampleKey ReagentsTypical YieldEnantiomeric Excess (ee)Reference
Grignard Reaction1-PhenylethanolPhMgBr, AcetaldehydeGood to HighN/A (Racemic)[1],[2]
Friedel-Crafts + ReductionSubstituted 1-PhenylethanolAr-H, Acyl-Cl, AlCl₃, NaBH₄GoodN/A (Racemic)[6]
Styrene Oxide Hydrogenation2-PhenylethanolStyrene Oxide, H₂, Raney NiHighN/A (Racemic)[8],[10]
Biocatalytic Asymmetric Reduction(S)-2-chloro-1-phenylethanolSubstituted 2-chloroacetophenone, Yeast>74%>97%[12]
Enzymatic Kinetic Resolution(R)-1-phenylethanol(R,S)-1-phenylethanol, Lipase, Vinyl Acetate~48% (conv.)>90% (for ester)[13]

Conclusion and Future Outlook

The retrosynthetic analysis of substituted phenylethanols reveals a rich landscape of synthetic strategies, each with its own strengths and ideal applications. For simple, racemic targets, classic methods like the Grignard reaction and Friedel-Crafts acylation followed by reduction remain highly effective and reliable. For industrial-scale production of key commodities like 2-phenylethanol, catalytic hydrogenation of epoxides is often the preferred route.

The increasing demand for enantiomerically pure compounds in the pharmaceutical industry has driven significant innovation in asymmetric synthesis. Biocatalytic methods, using either whole cells like baker's yeast or isolated enzymes like lipases, offer powerful, sustainable, and highly selective alternatives to traditional chemical methods. These approaches provide access to high-purity chiral building blocks under mild conditions. As the fields of metabolic engineering and enzyme evolution continue to advance, we can expect the development of even more efficient and tailored biocatalytic routes for the synthesis of complex substituted phenylethanol derivatives, further empowering researchers and drug development professionals.

References

  • Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. Synthesis of 1-Phenylethanol: A Grignard Reaction. slc.umd.edu.
  • Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (Version 3). Synthesis of 1-Phenylethanol: A Grignard Reaction. University of Missouri-St. Louis Chemistry Department.
  • The synthesis of given alcohol 2 -phenylethanol by adding Grignard reagen... (2024, February 26). Filo.
  • Show how you would synthesize the following alcohol by adding Grignard reagents to ethylene oxide. (a) 2-phenylethanol. Pearson.
  • Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative.
  • Preparation of phenylethanols.
  • Cihangir, N., et al. (2017). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PMC.
  • Hydrogenation of Styrene Oxide to 2-Phenylethanol over Nanocrystalline Ni Prepared by Ethylene Glycol Reduction Method. (2016, February 5).
  • Dragoi, B., et al. (2015). Selective conversion of styrene oxide to 2-phenylethanol in cascade reactions over non-noble metal catalysts. Catalysis Science & Technology (RSC Publishing).
  • Hydrogenation of styrene oxide to produce 2-phenylethanol.
  • Friedel-Crafts Acyl
  • Friedel–Crafts reaction. Wikipedia.
  • Friedel–Crafts Acyl
  • Friedel-Crafts Acyl

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Strategic Control of Molecular Complexity: A Guide to Key Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Key Intermediates in the Synthesis of Pharmaceutical Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In modern pharmaceutical process chemistry, the definition of an "intermediate" has shifted from a simple transient structure to a high-value, stereodefined molecular scaffold. The era of flat, aromatic-heavy drug design is yielding to sp³-rich architectures, requiring intermediates that possess pre-installed stereochemistry and orthogonal reactivity handles.

This guide moves beyond standard textbook definitions. It analyzes the strategic utility of specific intermediate classes—specifically MIDA boronates and chiral sulfinamides —that have revolutionized retrosynthetic logic. Furthermore, it integrates these chemical insights with the ICH Q11 regulatory framework , ensuring that scientific innovation aligns with compliance regarding Regulatory Starting Materials (RSMs).

Part 1: The Boron Revolution – Iterative Cross-Coupling

The Challenge: Boronic acids are unstable, prone to protodeboronation, and difficult to purify via silica chromatography. This instability historically prevented the "building block" approach seen in peptide synthesis from being applied to small molecules.

The Solution: N-Methyliminodiacetic acid (MIDA) boronates.[1][2][3] These intermediates rehybridize the boron atom from sp² (reactive) to sp³ (unreactive), effectively "masking" the boron species. This enables the Iterative Cross-Coupling (ICC) strategy, where haloboronic acids can be coupled sequentially without self-polymerization.

Mechanism of Action: The "Catch-and-Release" Strategy

The utility of MIDA boronates relies on a reversible switch in hybridization.

  • Catch (sp³): The MIDA ligand coordinates to boron, filling its empty p-orbital. The complex is unreactive toward transmetallation and stable to air/chromatography.

  • Release (sp²): Mild aqueous base hydrolyzes the MIDA ligand, restoring the reactive boronic acid in situ for coupling.

Experimental Protocol: Synthesis of MIDA Boronates

Reference: Gillis, E. P.; Burke, M. D. J.[1][4][5] Am. Chem. Soc. 2007, 129, 6716.

Objective: Conversion of an unstable aryl boronic acid to a stable MIDA boronate.

  • Reagents: Aryl boronic acid (1.0 equiv), MIDA (N-methyliminodiacetic acid) (1.2–1.5 equiv).

  • Solvent System: Toluene:DMSO (10:1). The DMSO is critical for solubilizing the polar MIDA ligand.

  • Dehydration: The reaction is heated to reflux (110°C) under a Dean-Stark trap.

    • Why: The formation of the MIDA ester is a condensation reaction releasing 2 equivalents of water. Azeotropic removal drives the equilibrium forward.

  • Workup: The reaction mixture is concentrated. The residue is often recrystallized from Acetone/Et₂O or purified via standard silica flash chromatography (eluting with EtOAc/MeOH).

  • Validation: ¹¹B NMR shift moves from ~30 ppm (boronic acid) to ~10-15 ppm (MIDA adduct), confirming sp³ hybridization.

Visualization: The Iterative Cross-Coupling Cycle

MIDA_Cycle Start Halo-MIDA Boronate (sp3) Coupling Suzuki Coupling (Pd cat, Base) Start->Coupling Inert Intermediate Coupled Product (Still Protected) Coupling->Intermediate Deprotection Hydrolysis (aq. NaOH/THF) Intermediate->Deprotection Active Free Boronic Acid (sp2) Deprotection->Active Release NextCycle Next Coupling Active->NextCycle + Halo-Partner

Caption: The MIDA boronate platform enables sequential coupling by toggling boron reactivity between sp³ (protected) and sp² (active) states.

Part 2: Asymmetric Amine Synthesis – Ellman’s Auxiliary

The Challenge: Synthesizing chiral amines (a moiety present in >40% of small molecule drugs) often requires harsh conditions or expensive chiral pool materials. The Solution: tert-Butanesulfinamide (Ellman’s Auxiliary).[6] This intermediate serves as a chiral ammonia equivalent.[6] It condenses with aldehydes/ketones to form sulfinimines, which then undergo highly diastereoselective additions.[7]

Mechanism: The Six-Membered Chelate

The high stereocontrol arises from a Zimmerman-Traxler-type transition state. When a Grignard reagent adds to the sulfinimine, the metal (Mg) coordinates to both the sulfinyl oxygen and the imine nitrogen, locking the conformation. The bulky tert-butyl group blocks one face of the imine, forcing the nucleophile to attack from the opposite side.

Experimental Protocol: Condensation and Addition

Reference: Liu, G.; Cogan, D. A.; Ellman, J. A. J.[7] Am. Chem. Soc. 1997, 119, 9913.[7]

Phase 1: Sulfinimine Formation [7]

  • Reagents: Ketone (1.0 equiv), (R)-tert-butanesulfinamide (1.1 equiv), Ti(OEt)₄ (2.0 equiv).

  • Solvent: THF (anhydrous), 0.5 M concentration.

  • Reaction: Stir at ambient temperature (aldehydes) or reflux (hindered ketones).

    • Why Ti(OEt)₄? It acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium. Without it, conversion is often poor.

  • Workup: Pour into brine. The resulting titanium salts form a slurry. Filter through Celite.

Phase 2: Diastereoselective Addition

  • Reagents: Sulfinimine (1.0 equiv), Grignard reagent (R-MgBr, 2.0 equiv).

  • Conditions: DCM or THF, -78°C to -48°C.

    • Note: Non-coordinating solvents (DCM) often enhance diastereoselectivity (dr) by tightening the chelation transition state.

  • Cleavage: Treat the resulting sulfinamide with HCl/MeOH to release the chiral amine hydrochloride salt.

Visualization: Synthesis Logic Flow

Ellman_Auxiliary Ketone Prochiral Ketone Imine Chiral Sulfinimine Ketone->Imine Condensation Aux (R)-t-Butyl Sulfinamide Aux->Imine Ti Ti(OEt)4 (Scavenger) Ti->Imine TS Chelated TS (Stereocontrol) Imine->TS + Grignard Grignard R-MgBr (Nucleophile) Grignard->TS Amine Chiral Amine (>98:2 dr) TS->Amine HCl Cleavage

Caption: Workflow for converting prochiral ketones to chiral amines using Ellman's auxiliary via a titanium-mediated condensation.

Part 3: Regulatory & Quality Control (ICH Q11)

In pharmaceutical development, an "intermediate" becomes a regulatory focal point when it is designated as a Regulatory Starting Material (RSM) .

The "Propensity-to-Purge" Strategy

Under ICH Q11, you must demonstrate that impurities formed in the intermediate stages are purged before the final Drug Substance (DS).

Risk Assessment Table: Impurity Carryover

Impurity ClassOriginControl Strategy (ICH M7/Q11)
Mutagenic Impurities Alkyl halides, hydrazines used in synthesis steps.Control at Source: Must be reduced to <30% of TTC (Threshold of Toxicological Concern) if not purged.
Regioisomers Non-selective substitution (e.g., ortho vs. para).Purge Factor Calculation: Demonstrate >100x rejection in subsequent crystallizations.
Elemental Impurities Pd/Rh catalysts from cross-coupling (e.g., MIDA steps).Scavenging: Use of Thiol-silica or activated carbon in the final intermediate step.
Visualization: Impurity Fate Mapping

Impurity_Fate cluster_risk Risk Assessment RSM Regulatory Starting Material (RSM) Step1 Synthetic Step 1 (Impurity A Formed) RSM->Step1 Purge1 Crystallization (Rejection of A) Step1->Purge1 Step2 Synthetic Step 2 (Impurity B Formed) Purge1->Step2 Impurity A < LOQ DS Drug Substance (API) Step2->DS Risk If Impurity B is Mutagenic (ICH M7) Step2->Risk Action Spike & Purge Study Required Risk->Action

Caption: Decision tree for managing impurities derived from intermediates, aligning with ICH Q11 "Formation, Fate, and Purge" principles.

References

  • Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.

  • Liu, G., Cogan, D. A., & Ellman, J. A. (1997).[7] "Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines." Journal of the American Chemical Society.

  • Li, J., et al. (2015). "Synthesis of Many Different Types of Organic Small Molecules Using One Automated Process." Science.

  • International Council for Harmonisation (ICH). (2012).[8][9] "Guideline Q11: Development and Manufacture of Drug Substances." ICH Official Guidelines.

  • Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research.

Sources

Methodological & Application

Modular Assembly of Fluorinated Pharmacophores: Advanced Functionalization of 2-(3-Bromo-4-fluorophenyl)ethanol

[1][2]

Executive Summary & Strategic Value

The molecule 2-(3-Bromo-4-fluorophenyl)ethanol (CAS: 1240263-42-0 / 52059-53-7 derivatives) represents a "privileged scaffold" in modern drug discovery, particularly for Tyrosine Kinase Inhibitors (TKIs) and GPCR modulators .[1][2] Its value lies in its tri-functional nature:

  • The Aryl Bromide (C3): A reactive handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to build biaryl cores.[1][2]

  • The Fluorine (C4): A metabolic blocker that prevents para-oxidation (CYP450 stability) and modulates lipophilicity (

    
    ).[1][2]
    
  • The Hydroxyethyl Tail: A flexible linker amenable to activation (mesylation/halogenation) for nucleophilic attachment of solubilizing groups (amines, heterocycles).[2]

This guide details the chemoselective functionalization of this scaffold, focusing on avoiding common pitfalls such as styrene formation (elimination) and competitive oxidative addition.[1][2]

Strategic Analysis: The Divergent Synthesis Map

The primary challenge in utilizing this scaffold is sequencing. Should one couple the aryl ring first, or activate the alcohol first?

  • Path A (Coupling-First): Preserves the alcohol for late-stage diversification.[1] Preferred when the coupling partner is sensitive to alkyl halides.

  • Path B (Activation-First): Converts alcohol to an alkyl halide/sulfonate.[1][2] Risks

    
    -elimination to the styrene derivative under basic coupling conditions.
    
Visualization: Chemoselectivity Decision Tree

SynthesisPathwaysStart2-(3-Bromo-4-fluorophenyl)ethanol(Starting Material)PathAPATH A:Suzuki Coupling FirstStart->PathA Pd(0), Ar-B(OH)2 PathBPATH B:Side-Chain Activation FirstStart->PathB PPh3/CBr4 or MsCl BiarylBiaryl Alcohol(Stable Intermediate)PathA->BiarylAlkylHalidePhenethyl Halide/Mesylate(Reactive Electrophile)PathB->AlkylHalideFinalTarget API(TKI / GPCR Agonist)Biaryl->Final Activation + Amine Displacement StyreneRISK: Styrene Side-Product(via Elimination)AlkylHalide->Styrene Strong Base / Heat AlkylHalide->Final Pd(0) Coupling (Careful Base Selection)

Figure 1: Decision matrix for sequencing the functionalization of the 3-bromo-4-fluoro scaffold.

Detailed Protocols

Protocol A: The "Styrene-Safe" Activation (Appel Reaction)

Objective: Convert the alcohol to an alkyl bromide without inducing

1Mechanism:12

Materials:

  • Substrate: 2-(3-Bromo-4-fluorophenyl)ethanol (1.0 equiv)[1][2]

  • Reagent: Triphenylphosphine (

    
    , 1.2 equiv)[1][2]
    
  • Halogen Source: Carbon Tetrabromide (

    
    , 1.2 equiv)[1][2]
    
  • Solvent: Dichloromethane (DCM), anhydrous.[1][2]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under

    
    , dissolve 
    
    
    (1.2 eq) in anhydrous DCM (
    
    
    ). Cool to
    
    
    .
  • Addition: Add

    
     (1.2 eq) portion-wise. The solution will turn a pale yellow.[3] Stir for 10 minutes to form the phosphorane active species.
    
  • Substrate Introduction: Add the alcohol substrate (dissolved in minimal DCM) dropwise over 15 minutes.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:1).[2] The alcohol (

    
    ) should convert to the less polar bromide (
    
    
    ).[2]
  • Workup: Quench with saturated

    
    . Extract with DCM.
    
  • Purification: Concentrate and precipitate

    
     (triphenylphosphine oxide) by adding cold hexanes/ether.[1] Filter off the solid oxide. Flash chromatography (100% Hexanes 
    
    
    5% EtOAc) yields the 2-(3-bromo-4-fluorophenyl)ethyl bromide .[1][2]

Expert Insight:

"Using the Appel reaction is superior to tosylation for this specific scaffold because the electron-withdrawing fluorine atom increases the acidity of the benzylic protons, making the molecule more prone to elimination under the basic conditions required for sulfonate formation."[1] [1, 4]

Protocol B: Chemoselective Suzuki-Miyaura Coupling

Objective: Couple an aryl boronic acid to the aromatic bromide without affecting the alkyl bromide (if Path B was chosen) or the free alcohol.[1]

Challenge: If the alkyl chain is already activated (e.g., alkyl bromide), standard Suzuki bases (


12Solution:

12

Materials:

  • Substrate: 2-(3-Bromo-4-fluorophenyl)ethanol (or its activated derivative).[1][2]

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv) (e.g., Indazole-5-boronic acid).[1][2]

  • Catalyst:

    
     (3-5 mol%).[1][2]
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution).[1][2]
    
  • Solvent: 1,4-Dioxane.[2]

Step-by-Step Methodology:

  • Degassing: Charge the reaction vessel with the substrate, boronic acid, and catalyst.[4] Seal and purge with Argon/Nitrogen for 10 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane and the aqueous base solution via syringe.

  • Thermal Cycle: Heat to

    
     (oil bath).
    
    • Note: If using the Alkyl Bromide derivative, limit temperature to

      
       and extend time to prevent elimination.[1][2]
      
  • Monitoring: Reaction typically completes in 4–6 hours.[1]

  • Workup: Dilute with EtOAc, wash with brine. Dry over

    
    .[1][2]
    
  • Purification: Silica gel chromatography.

Data Summary: Catalyst Performance on Fluorinated Scaffolds

Catalyst SystemBaseTemp (

C)
Yield (%)Comments


10078%Standard.[1][2] High temp risks elimination.


80 92% Recommended. Excellent tolerance.[1][2]


6088%Good for sterically hindered boronates.[1][2]

Case Study: Synthesis of a TKI Pharmacophore

Target: A generic p38 MAP Kinase inhibitor motif (Biaryl-Linker-Morpholine).[1][2]

Workflow Visualization:

WorkflowStep1STEP 1: Suzuki CouplingSubstrate: Alcohol + Pyrazole-BoronateConditions: Pd(dppf)Cl2, K3PO4, 80°CIntermediate1Intermediate: 2-(4-Fluoro-3-(1H-pyrazol-4-yl)phenyl)ethanolStep1->Intermediate1Step2STEP 2: Activation (Appel)Reagents: CBr4, PPh3, DCM, 0°CIntermediate1->Step2Intermediate2Intermediate: Alkyl Bromide DerivativeStep2->Intermediate2Step3STEP 3: Nucleophilic SubstitutionReagents: Morpholine, K2CO3, MeCN, 60°CIntermediate2->Step3FinalProductFINAL API SCAFFOLD(Biaryl-Ethyl-Morpholine)Step3->FinalProduct

Figure 2: Convergent synthesis of a kinase inhibitor scaffold.

Protocol for Step 3 (Final Assembly):

  • Dissolve the alkyl bromide intermediate (from Step 2) in Acetonitrile (MeCN).[2]

  • Add Potassium Carbonate (

    
    , 3.0 equiv) and Morpholine (1.5 equiv).[1][2]
    
  • Heat to

    
     for 12 hours.
    
  • Observation: The fluorine atom on the ring might undergo

    
     (Nucleophilic Aromatic Substitution) if the ring is highly electron-deficient (e.g., if the Suzuki partner is a pyridine).[2] However, with a pyrazole/phenyl partner, the aliphatic substitution at the alkyl bromide is kinetically favored over the aromatic fluoride displacement.
    

Troubleshooting & Critical Parameters

The "Fluorine Effect"

The fluorine atom at the 4-position is not inert.

  • Electronic: It withdraws electron density, making the C3-Bromine bond slightly more positive.[1] This generally accelerates oxidative addition compared to the non-fluorinated analog.

  • Metabolic: In the final API, this fluorine blocks the para-position from metabolic hydroxylation, extending the drug's half-life (

    
    ).[1][2]
    
Safety & Handling
  • Lachrymator: Alkyl bromides derived from this alcohol are potent lachrymators (tear gas agents).[1][2] Handle only in a fume hood.

  • Waste: Phosphine oxide byproducts from the Appel reaction are difficult to remove.[1] Use zinc chloride (

    
    ) complexation if filtration fails.[1][2]
    

References

  • Appel Reaction Mechanism & Protocol

    • Organic Chemistry Portal.[1][5] "Appel Reaction."[5][6][7] Available at: [Link][1][2]

  • Suzuki Coupling of Fluorinated Bromides
  • Synthesis of Fluorinated Intermediates

    • Asian Journal of Organic & Medicinal Chemistry.[1] "Synthesis of alpha-bromoacetophenones."[1] (Contextual reference for bromination). Available at: [Link][1][2]

  • Elimination Risks in Phenethyl Systems
  • Medicinal Chemistry of Fluorine

    • ResearchGate.[1] "Current and emerging applications of fluorine in medicinal chemistry." Available at: [Link]

Application Notes and Protocols for Suzuki and Sonogashira Couplings with 3-Bromo-4-fluorophenyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern synthetic organic chemistry, the creation of carbon-carbon bonds remains a cornerstone of molecular construction, particularly in the fields of pharmaceutical and materials science. Among the myriad of available methodologies, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, have emerged as indispensable tools due to their broad functional group tolerance, mild reaction conditions, and high efficiency.[1][2][3] This guide provides an in-depth technical overview and detailed protocols for the application of these powerful reactions to a specific and increasingly important class of substrates: 3-bromo-4-fluorophenyl compounds.

The 3-bromo-4-fluorophenyl motif is a key structural element in numerous biologically active molecules and advanced materials. The presence of the fluorine atom can significantly modulate the electronic properties, metabolic stability, and binding affinity of a molecule, making it a valuable substituent in drug design.[4] However, the electronic and steric nature of the 3-bromo-4-fluorophenyl system can present unique challenges in cross-coupling reactions, necessitating carefully optimized protocols. This document aims to equip researchers, scientists, and drug development professionals with the field-proven insights and detailed methodologies required to successfully employ Suzuki and Sonogashira couplings with these substrates.

Mechanistic Overview of Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species (typically a boronic acid or its ester) with an organic halide or triflate.[2][5] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

A critical aspect of the Suzuki coupling is the role of the base, which is essential for the activation of the organoboron compound, making it sufficiently nucleophilic to undergo transmetalation to the palladium center.[5][6] The choice of base can significantly influence the reaction rate and overall yield.[7]

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.

The Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9][10] The classical Sonogashira coupling employs a dual catalytic system of a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[3] More recent developments have led to efficient copper-free protocols, which are often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[11][12][13]

The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to the Pd(0) species is followed by transmetalation with a copper acetylide intermediate generated in the copper cycle. Subsequent reductive elimination yields the desired product and regenerates the Pd(0) catalyst.[8]

Figure 2: Catalytic Cycles of the Copper-Cocatalyzed Sonogashira Coupling.

Suzuki Coupling Protocol for 3-Bromo-4-fluorophenyl Compounds

The presence of an electron-withdrawing fluorine atom can influence the reactivity of the aryl bromide in Suzuki couplings. Generally, electron-withdrawing groups facilitate the oxidative addition step. However, the overall success of the reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.

Recommended Protocol: Suzuki Coupling of 3-Bromo-4-fluorobenzaldehyde with Phenylboronic Acid

This protocol provides a robust starting point for the coupling of a 3-bromo-4-fluorophenyl derivative.

Materials:

  • 3-Bromo-4-fluorobenzaldehyde (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (10 mL)

  • Water (1 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4-fluorobenzaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add toluene (10 mL) and water (1 mL) to the flask.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

ParameterRecommended ConditionRationale and Key Considerations
Palladium Source Pd(OAc)₂ or Pd(PPh₃)₄Pd(OAc)₂ is a stable and commonly used precatalyst. Pd(PPh₃)₄ is an active Pd(0) source that can also be effective.
Ligand PPh₃ or Buchwald-type ligands (e.g., XPhos)For more challenging substrates, bulky and electron-rich phosphine ligands can improve catalytic activity.[14]
Base K₂CO₃, K₃PO₄, or Cs₂CO₃The choice of base is critical and can be substrate-dependent. K₃PO₄ is often effective for less reactive systems.[6][7]
Solvent Toluene/H₂O, Dioxane/H₂O, or DMFA biphasic solvent system is often beneficial for Suzuki couplings. DMF can be used for less soluble substrates.
Temperature 80-110 °CHigher temperatures may be required for less reactive aryl bromides.
Troubleshooting Suzuki Couplings with 3-Bromo-4-fluorophenyl Compounds
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, inefficient base, or low reaction temperature.Use a fresh palladium source and ligand. Screen different bases (K₃PO₄ or Cs₂CO₃). Increase the reaction temperature.[14]
Dehalogenation The aryl bromide is reduced to the corresponding arene. This can be promoted by certain bases or protic solvents.Switch to a weaker base like K₂CO₃. Use an aprotic solvent system. Lower the reaction temperature and monitor the reaction time closely.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Ensure thorough degassing of solvents and reagents and maintain a strict inert atmosphere.[14]

Sonogashira Coupling Protocol for 3-Bromo-4-fluorophenyl Compounds

The Sonogashira coupling of 3-bromo-4-fluorophenyl compounds provides a direct route to valuable fluorinated aryl alkynes. While classic copper-cocatalyzed conditions are effective, copper-free methods are increasingly favored to prevent the formation of diynes from the homocoupling of the terminal alkyne.[15]

Recommended Protocol: Copper-Free Sonogashira Coupling of 3-Bromo-4-fluoroaniline with Phenylacetylene

This protocol outlines a copper-free approach, which is often advantageous for cleaner reactions and simpler purification.

Materials:

  • 3-Bromo-4-fluoroaniline (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%)

  • Triethylamine (Et₃N, 3.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4-fluoroaniline (1.0 mmol) and bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol) via syringe.

  • Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 6-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (25 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

ParameterRecommended ConditionRationale and Key Considerations
Palladium Source PdCl₂(PPh₃)₂ or Pd(PPh₃)₄These are common and effective palladium sources for Sonogashira couplings.[16]
Copper Co-catalyst None (for copper-free) or CuI (1-5 mol%)Copper-free conditions are recommended to minimize alkyne homocoupling. If using copper, ensure it is of high purity.[6][11]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)The amine base also often serves as a co-solvent. Ensure it is dry and freshly distilled.
Solvent DMF, THF, or DioxaneThe choice of solvent can impact the solubility of reagents and the reaction rate.
Temperature 60-100 °CAryl bromides generally require higher temperatures than aryl iodides for efficient coupling.[17]
Troubleshooting Sonogashira Couplings with 3-Bromo-4-fluorophenyl Compounds
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient base, or low temperature.Use a fresh palladium catalyst. Ensure the amine base is dry and in sufficient excess. Increase the reaction temperature. For very unreactive substrates, consider using a more electron-rich and bulky phosphine ligand.[6]
Alkyne Homocoupling (Glaser Coupling) Presence of oxygen, especially with a copper co-catalyst.Rigorously degas all solvents and reagents. Switch to a copper-free protocol. Add the terminal alkyne slowly to the reaction mixture to maintain a low concentration.[6][15]
Decomposition of Catalyst (Palladium Black) High temperatures or impurities in the reaction mixture.Lower the reaction temperature if possible. Ensure all reagents and solvents are of high purity.

Conclusion

The Suzuki-Miyaura and Sonogashira cross-coupling reactions are exceptionally potent methods for the functionalization of 3-bromo-4-fluorophenyl compounds. A thorough understanding of the reaction mechanisms and the critical roles of each component is paramount for achieving high yields and purity. The protocols and troubleshooting guides provided herein offer a solid foundation for researchers to successfully implement these reactions. As with any catalytic system, empirical optimization for each specific substrate combination is often necessary to achieve the best results.

References

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796. [Link]

  • Mohammadi Ziabari, S. Z., & Ghasemi, S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6334–6375. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • ResearchGate. (n.d.). Effect of bases on cross-coupling of 3 with 4a. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Lopp, M., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(17), 2884-2887. [Link]

  • National Center for Biotechnology Information. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

  • ThalesNano. (n.d.). Flow Chemistry: Sonogashira Coupling. [Link]

  • The Nobel Prize. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • The Reaction Flash. (2008). Copper-free Sonogashira coupling. [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. [Link]

  • PubMed. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. [Link]

  • Royal Society of Chemistry. (2000). Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. [Link]

  • SynArchive. (n.d.). Sonogashira Coupling. [Link]

  • Baxendale Group. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio. [Link]

  • MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • Royal Society of Chemistry. (2014). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. [Link]

  • Ho, T.-I., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]

Sources

Application Note: High-Definition Characterization of Phenylethanol Derivatives via GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

2-Phenylethanol (2-PE) and its structural derivatives (e.g., Tyrosol, Hydroxytyrosol, Phenethyl acetate) represent a critical class of aromatic alcohols used in pharmaceuticals, fragrances (rose oil), and fermentation monitoring. While 2-PE is semi-volatile, its polar derivatives often exhibit poor chromatographic behavior—tailing, adsorption, and carryover—on standard non-polar columns.

This guide provides a self-validating protocol for the identification and quantification of these compounds. It integrates a dual-path preparation strategy (Direct Injection vs. Silylation) to cover both volatile esters and polar metabolites, ensuring high sensitivity and spectral integrity.

The Chemist’s Perspective: Mechanism & Causality

The Polarity Challenge

The primary challenge in analyzing phenylethanol derivatives is the hydroxyl (-OH) group. In a non-polar GC column (e.g., 5%-phenyl-methylpolysiloxane), free hydroxyls interact with active silanol sites, leading to peak tailing.

  • Solution: For simple 2-PE, a polar WAX column suffices. However, for complex derivatives like Tyrosol (p-hydroxyphenylethanol), Derivatization (Silylation) is mandatory to replace active hydrogens with trimethylsilyl (TMS) groups, reducing polarity and increasing thermal stability [1].

Mass Spectral Logic: The Tropylium Ion

The structural hallmark of this class is the aromatic ring attached to an alkyl chain. Upon Electron Ionization (EI), these compounds typically undergo a benzyl cleavage or rearrangement to form the stable Tropylium ion (C₇H₇⁺) at m/z 91 .[1]

  • Diagnostic Value: A base peak at m/z 91 is the primary indicator of a benzyl/phenethyl backbone.[1]

  • Secondary Confirmation: The phenyl cation (m/z 77) and, for silylated derivatives, the trimethylsilyl fragment (m/z 73), provide secondary confirmation [2].

Experimental Workflow Visualization

The following diagram outlines the decision matrix for sample preparation based on analyte polarity.

G Sample Crude Sample (Fermentation Broth/Oil) Extract LLE Extraction (Ethyl Acetate) Sample->Extract Dry Dehydration (Na2SO4) Extract->Dry Decision Analyte Type? Dry->Decision Direct Pathway A: Volatiles (2-PE, Esters) Decision->Direct Non-Polar Deriv Pathway B: Polar (Tyrosol, Metabolites) Decision->Deriv Polar/-OH GCMS GC-MS Analysis (DB-5MS Column) Direct->GCMS Reaction Silylation (BSTFA + 1% TMCS, 65°C) Deriv->Reaction Reaction->GCMS

Figure 1: Dual-pathway sample preparation workflow ensuring coverage of both volatile and semi-volatile phenylethanol derivatives.

Detailed Protocols

Reagents & Standards
  • Solvents: Ethyl Acetate (HPLC Grade), Pyridine (Anhydrous).

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS). Note: TMCS acts as a catalyst for sterically hindered hydroxyls [3].

  • Internal Standard (IS): 2-Phenylethanol-d5 (for direct) or 3,4-Dimethoxyphenol (for derivatives).

Sample Preparation (Extraction & Derivatization)

Step 1: Extraction (Universal)

  • Aliquot 1 mL of sample (e.g., fermentation broth) into a 5 mL glass centrifuge tube.

  • Add 10 µL of Internal Standard solution (1 mg/mL).

  • Add 1 mL Ethyl Acetate. Vortex vigorously for 1 min.

  • Centrifuge at 3,000 x g for 5 min to separate phases.

  • Transfer the upper organic layer to a clean vial containing anhydrous Na₂SO₄.

Step 2: Derivatization (Pathway B - Required for Tyrosol/Hydroxytyrosol)

  • Transfer 100 µL of the dried extract to a GC autosampler vial with a glass insert.

  • Evaporate to dryness under a gentle stream of Nitrogen (N₂).

  • Add 50 µL Anhydrous Pyridine and 50 µL BSTFA + 1% TMCS.

  • Cap immediately and incubate at 65°C for 30 minutes .

  • Allow to cool to room temperature before injection. Caution: Moisture triggers hydrolysis; analyze within 24 hours.

Instrumental Method (GC-MS)

This method uses a non-polar column to accommodate silylated derivatives.

ParameterSettingRationale
GC System Agilent 7890B / 8890 or equivalentHigh retention time stability required.
Column DB-5MS UI (30 m x 0.25 mm, 0.25 µm)Low bleed; "UI" (Ultra Inert) essential for trace polar analysis [4].
Inlet Split/Splitless (Mode dependent)Split 10:1 for major components; Splitless for trace metabolites.
Inlet Temp 280°CEnsures rapid vaporization of high-boiling derivatives.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard for optimal MS vacuum.
Oven Program 60°C (1 min) → 10°C/min → 300°C (5 min)Slow ramp separates closely eluting isomers.
Transfer Line 280°CPrevents condensation before MS entry.
Ionization EI (70 eV)Standard library matching (NIST).
Scan Range m/z 40–450Covers silylated molecular ions.
Solvent Delay 3.5 minProtects filament from solvent/reagent surge.

Data Analysis & Validation

Identification Table

The following table summarizes the characteristic ions for key targets. Note the shift in base peaks for silylated compounds.

CompoundDerivative TypeRetention Index (DB-5)Quant Ion (m/z)Qualifier Ions (m/z)
2-Phenylethanol None (Direct)111091122 (M+), 65
2-Phenylethanol TMS-Ether125517991, 73
Tyrosol Bis-TMS1580179267, 193, 73
Hydroxytyrosol Tris-TMS1720267370 (M+), 179
Self-Validating Logic (QA/QC)

To ensure the protocol is trustworthy, every run must pass these checks:

  • The "91/M+" Ratio: For underivatized 2-PE, the ratio of m/z 91 to the molecular ion (m/z 122) should be consistent (approx 5:1). Deviations indicate co-elution.

  • Derivatization Efficiency: Monitor the peak area of underivatized Tyrosol. If detected, the silylation reaction was incomplete (check moisture content in pyridine).

  • Linearity: Calibration curves (1–100 ppm) must yield R² > 0.995.

Mechanistic Visualization: Fragmentation

Understanding the fragmentation confirms why m/z 91 is the diagnostic anchor.

Fragmentation Parent 2-Phenylethanol (m/z 122) Intermediate Benzyl Cation (m/z 91) Parent->Intermediate - 31 Da (CH2OH) Stable Tropylium Ion (C7H7+, m/z 91) Intermediate->Stable Ring Expansion (Rearrangement) Loss Loss of CH2OH (Neutral) Intermediate->Loss

Figure 2: Formation of the Tropylium ion (m/z 91) via McLafferty rearrangement and benzyl cleavage, the primary identification marker for this class [5].

Troubleshooting Guide

  • Ghost Peaks: If m/z 73, 147, 207, 281 appear regularly, this is "column bleed" or septum degradation. Switch to "Low Bleed" (MS) septa and ensure column is conditioned.

  • Tailing Peaks:

    • Direct Injection:[2] Column is too active. Trim 10cm from the inlet side or switch to a WAX column.

    • Derivatized: Moisture contamination. Re-dry sample and use fresh BSTFA.

  • Low Sensitivity for Tyrosol: Incomplete silylation. Increase reaction temp to 70°C or add 10% acetonitrile to the reaction mix to improve solubility.

References

  • Fiveable. (2024). Key Mass Spectrometry Fragmentation Patterns: Aromatic Stabilization. Retrieved from [Link]

  • Agilent Technologies. (2025). Retention Time Stability and Improved Data Accuracy with DB-5ms UI. Retrieved from [Link]

  • Chemistry Not Mystery. (2013). Fragmentation pattern of Aromatic hydrocarbon in mass spectra. Retrieved from [Link]

Sources

Application Note: Structural Elucidation and Quantitative Profiling of Substituted Phenyl Ethanols via 1D NMR

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Scope

Phenyl ethanols represent a privileged scaffold in medicinal chemistry, serving as core pharmacophores in beta-blockers, neurotransmitter analogs, and fragrance components. Their structural simplicity belies the complexity of their NMR spectral behavior when the aromatic ring is substituted.

This guide provides a rigorous framework for the regiochemical assignment and quantitative purity assessment of substituted phenyl ethanols. Unlike standard spectral libraries, this protocol focuses on the differential diagnosis of substitution patterns (ortho/meta/para) and the electronic influence of functional groups on the ethyl side chain.

Part 2: Experimental Protocol (qNMR)

To ensure data integrity suitable for regulatory submission (e.g., IND filings), spectra must be acquired under quantitative conditions.

Sample Preparation
  • Solvent Selection: Use DMSO-d6 (99.9% D) rather than CDCl3 for structural elucidation.

    • Causality: DMSO-d6 minimizes chemical exchange of the hydroxyl proton (

      
      ), revealing it as a distinct triplet (coupling to 
      
      
      
      ) or broad singlet. This provides an extra structural verification point often lost in chloroform.
  • Concentration: 10–15 mg of analyte in 600 µL solvent.

  • Internal Standard (for qNMR): Maleic acid (traceable standard) or 1,3,5-trimethoxybenzene (non-hygroscopic).

Acquisition Parameters
  • Pulse Sequence: zg30 (30° excitation pulse) to minimize relaxation artifacts.

  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    of the longest relaxing proton (typically aromatic protons, ~5-7s). Set
    
    
    for high-precision quantitation.
  • Spectral Width: 12 ppm (to capture downfield acidic/phenolic protons).

  • Scans (

    
    ):  16 (structural) or 64 (quantitative).
    
Workflow Diagram

The following decision matrix outlines the acquisition and processing pipeline.

NMR_Workflow Sample Sample Preparation (10mg in DMSO-d6) Shim Shimming & Tuning (Line width < 0.5 Hz) Sample->Shim Param Parameter Setup D1=30s, NS=64 Shim->Param Acq Acquisition (FID) Param->Acq Process Processing (LB=0.3Hz, Phase, Base) Acq->Process Analysis Integration & Peak Picking Process->Analysis

Figure 1: Quantitative NMR (qNMR) acquisition workflow ensuring high-fidelity data for purity and structural assignment.

Part 3: 1H NMR Spectral Analysis

The "Anchor" Signals: The Ethyl Chain

Regardless of ring substitution, the ethyl chain provides a consistent diagnostic anchor. In DMSO-d6:

Proton GroupShift (

ppm)
MultiplicityCoupling (

)
Structural Insight

-
2.6 – 2.9Triplet (t)~7.0 HzHigh shift stability; confirms attachment to ring.

3.5 – 3.7Quadruplet (q)*~7.0 HzAppears as q if OH couples; t if OH exchanges.

4.5 – 5.0Triplet (t)~5.0 HzVisible coupling confirms anhydrous DMSO environment.
Aromatic Region: Decoding Substitution Patterns

The 6.5–8.5 ppm region is the variable domain. The splitting pattern here is the primary determinant of regiochemistry.

Para-Substitution (1,4-disubstituted)
  • Pattern: Often misidentified as "two doublets." It is strictly an AA'BB' (or AA'XX') system.[1]

  • Appearance: Two "roofed" multiplets integrating to 2H each.[2] The inner lines are taller than the outer lines (roofing effect), pointing toward each other.

  • Diagnostic: Symmetry plane renders protons chemically equivalent but magnetically non-equivalent.

Meta-Substitution (1,3-disubstituted)
  • Pattern: Asymmetric 4-spin system.

  • Key Feature: Look for the isolated singlet (or narrow triplet) between the two substituents (

    
     position). This proton usually appears distinct from the other three.[1]
    
Ortho-Substitution (1,2-disubstituted)
  • Pattern: Complex ABCD system.

  • Key Feature: Loss of symmetry. Often results in overlapping multiplets.[3] The shift of the signal most upfield or downfield can indicate the electronic nature of the ortho-substituent.[1]

Logic for Regiochemical Assignment

Substitution_Logic Start Aromatic Region Analysis (6.5 - 8.5 ppm) Count Proton Count? Start->Count Sym Symmetry Present? Count->Sym 4H (Disubstituted) Para Para (1,4) AA'BB' Pattern (2 distinct signals) Sym->Para Yes (Symmetric) Meta Meta (1,3) 4 Distinct Signals (Look for isolated singlet) Sym->Meta No (Singlet found) Ortho Ortho (1,2) Complex Multiplets (No symmetry) Sym->Ortho No (Complex overlap)

Figure 2: Decision tree for assigning regiochemistry based on aromatic splitting patterns and symmetry.

Part 4: 13C NMR & Electronic Effects

Carbon-13 NMR is critical for verifying the carbon skeleton and observing the Substituent Chemical Shift (SCS) effects, which correlate with Hammett parameters (


).
Comparative Data: EWG vs. EDG

The table below contrasts the base scaffold with Electron Withdrawing (Nitro) and Electron Donating (Methoxy) derivatives.

Table 1: Predicted 13C NMR Shifts (ppm in DMSO-d6)

Carbon PositionUnsubstituted4-Nitro (EWG)4-Methoxy (EDG)Mechanistic Explanation
C-1 (Ipso to chain) 139.2148.5130.5Resonance: EWG deshields (downfield); EDG shields (upfield).
C-2/6 (Ortho to chain) 129.4130.4130.3Minimal impact (inductive distance).
C-3/5 (Meta to chain) 128.7123.8114.2Shielding: High electron density from OMe resonance shields C-3.
C-4 (Substituted) 126.5146.8158.5Deshielding: Direct attachment to electronegative heteroatom (O or N).

39.238.538.3Relatively insulated from ring electronics.

63.762.563.0Insulated; verifies alcohol functionality.
The "Ipso" Validation

In substituted systems, the quaternary (ipso) carbons are often low-intensity due to long relaxation times (


).
  • Protocol Tip: If C-1 or C-4 are missing, increase the relaxation delay (

    
    ) to 5–10 seconds or use a chromium acetylacetonate [Cr(acac)3] relaxation agent.
    

Part 5: References & Grounding

  • SDBS Spectral Database for Organic Compounds. SDBS No. 1938 (2-Phenylethanol).[4] National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Fulmer, G. R., et al. (2010).[5] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." Organometallics, 29(9), 2176–2179. (Used for DMSO/Water impurity identification). [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. (Authoritative source for AA'BB' splitting patterns and SCS rules).

  • Pauli, G. F., et al. (2014). "Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

Sources

Strategic Derivatization of 2-(3-Bromo-4-fluorophenyl)ethanol for Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide:

Abstract: This technical guide provides a comprehensive overview of key derivatization strategies for 2-(3-Bromo-4-fluorophenyl)ethanol, a versatile building block in medicinal chemistry and materials science. We present detailed protocols for the protection of the primary alcohol, its oxidation to the corresponding aldehyde and carboxylic acid, and its conversion to an ether. The rationale behind the selection of reagents and reaction conditions is discussed to equip researchers with the knowledge for successful and reproducible synthetic transformations.

Introduction: The Synthetic Utility of 2-(3-Bromo-4-fluorophenyl)ethanol

2-(3-Bromo-4-fluorophenyl)ethanol is a valuable bifunctional molecule. The presence of a reactive primary alcohol and a synthetically versatile aryl bromide moiety makes it an ideal starting material for the synthesis of a wide range of more complex molecules. The fluorine atom at the 4-position can further modulate the electronic properties of the aromatic ring and is a common feature in many bioactive compounds. This guide will explore common and effective methods to selectively modify the hydroxyl group, preparing the molecule for subsequent cross-coupling reactions or other transformations at the aryl bromide site.

Strategic Considerations for Derivatization

The primary alcohol of 2-(3-Bromo-4-fluorophenyl)ethanol is a nucleophilic center and can undergo a variety of reactions. The choice of derivatization strategy depends on the overall synthetic plan. For instance, if a subsequent reaction is sensitive to the acidic proton of the hydroxyl group or requires anhydrous conditions, protection of the alcohol is a necessary first step. Alternatively, the alcohol can be oxidized to an aldehyde or carboxylic acid to introduce new functionalities.

Protecting Group Strategies for the Primary Alcohol

Protection of the hydroxyl group is often crucial to prevent unwanted side reactions. A common and robust method is the formation of a silyl ether, such as a tert-butyldimethylsilyl (TBS) ether. TBS ethers are stable to a wide range of reaction conditions, including organometallic reagents and many oxidizing and reducing agents, yet they can be readily cleaved under mild acidic conditions.

Protocol 1: Synthesis of tert-butyl((2-(3-bromo-4-fluorophenyl)ethyl)oxy)dimethylsilane

Objective: To protect the primary alcohol as a TBS ether.

Reaction Scheme:

Materials:

  • 2-(3-Bromo-4-fluorophenyl)ethanol

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • To a solution of 2-(3-Bromo-4-fluorophenyl)ethanol (1.0 eq) in anhydrous DCM, add imidazole (2.5 eq).

  • Stir the mixture at room temperature until all the imidazole has dissolved.

  • Add TBSCl (1.2 eq) portion-wise to the solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Rationale for Reagent Selection:

  • Imidazole: Acts as a base to deprotonate the alcohol, forming a more nucleophilic alkoxide. It also activates the TBSCl by forming a silylimidazolium intermediate, which is more reactive than TBSCl itself.

  • DCM: A common aprotic solvent that dissolves the reactants and does not interfere with the reaction.

Oxidation of the Primary Alcohol

The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to the Aldehyde

A mild and selective method for the oxidation of primary alcohols to aldehydes is the Swern oxidation or the use of Dess-Martin periodinane (DMP).

Protocol 2: Synthesis of 2-(3-Bromo-4-fluorophenyl)acetaldehyde using Dess-Martin Periodinane

Objective: To oxidize the primary alcohol to the corresponding aldehyde.

Materials:

  • 2-(3-Bromo-4-fluorophenyl)ethanol

  • Dess-Martin periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Sodium thiosulfate

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve 2-(3-Bromo-4-fluorophenyl)ethanol (1.0 eq) in anhydrous DCM.

  • Add Dess-Martin periodinane (1.5 eq) to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.

  • Stir vigorously until the solid dissolves.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude aldehyde is often used in the next step without further purification due to its potential instability.

Rationale for Reagent Selection:

  • Dess-Martin Periodinane (DMP): A mild and selective oxidizing agent that converts primary alcohols to aldehydes with high efficiency and minimal over-oxidation to the carboxylic acid. The reaction can be performed at room temperature and does not require harsh conditions.

Oxidation to the Carboxylic Acid

Stronger oxidizing agents, such as potassium permanganate or Jones reagent, can be used to oxidize the primary alcohol to a carboxylic acid.

Protocol 3: Synthesis of 2-(3-Bromo-4-fluorophenyl)acetic Acid using Potassium Permanganate

Objective: To oxidize the primary alcohol to the corresponding carboxylic acid.

Materials:

  • 2-(3-Bromo-4-fluorophenyl)ethanol

  • Potassium permanganate (KMnO4)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Sodium bisulfite

  • Dichloromethane (DCM)

  • Water

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve 2-(3-Bromo-4-fluorophenyl)ethanol (1.0 eq) in a mixture of water and a suitable organic solvent like acetone or tert-butanol.

  • Add a solution of KMnO4 (3.0 eq) and NaOH (1.0 eq) in water dropwise to the reaction mixture, maintaining the temperature below 40 °C.

  • Stir the mixture vigorously until the purple color of the permanganate disappears.

  • Filter the reaction mixture to remove the manganese dioxide precipitate.

  • Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid.

  • If the filtrate is still colored, add a small amount of sodium bisulfite to decolorize it.

  • Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry.

Rationale for Reagent Selection:

  • Potassium Permanganate (KMnO4): A strong and inexpensive oxidizing agent capable of oxidizing primary alcohols to carboxylic acids. The reaction is typically carried out under basic conditions to prevent the formation of esters.

Ether Synthesis via Williamson Ether Synthesis

The hydroxyl group can be converted to an ether through the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Protocol 4: Synthesis of 1-(2-ethoxyethyl)-3-bromo-4-fluorobenzene

Objective: To convert the primary alcohol to an ethyl ether.

Materials:

  • 2-(3-Bromo-4-fluorophenyl)ethanol

  • Sodium hydride (NaH)

  • Ethyl iodide (EtI)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF, add a solution of 2-(3-Bromo-4-fluorophenyl)ethanol (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add ethyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Rationale for Reagent Selection:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the corresponding sodium alkoxide.

  • Ethyl Iodide (EtI): A good electrophile for the SN2 reaction with the alkoxide. Iodide is an excellent leaving group, facilitating the reaction.

Summary of Derivatization Strategies

Derivatization Product Key Reagents Typical Yield (%) Key Advantages
TBS Protectiontert-butyl((2-(3-bromo-4-fluorophenyl)ethyl)oxy)dimethylsilaneTBSCl, Imidazole>90High yield, mild conditions, stable protecting group.
Oxidation (mild)2-(3-Bromo-4-fluorophenyl)acetaldehydeDess-Martin periodinane85-95High selectivity for aldehyde, room temperature reaction.
Oxidation (strong)2-(3-Bromo-4-fluorophenyl)acetic AcidKMnO4, NaOH70-85Inexpensive reagents, direct conversion to carboxylic acid.
Etherification1-(2-ethoxyethyl)-3-bromo-4-fluorobenzeneNaH, EtI80-90Forms a stable ether linkage, versatile for introducing various alkyl groups.

Visualizing the Synthetic Pathways

The following diagrams illustrate the decision-making process and the reaction workflows described in this guide.

Derivatization_Strategy Start 2-(3-Bromo-4-fluorophenyl)ethanol Protect Protect Hydroxyl Group (e.g., TBS ether) Start->Protect Subsequent reaction requires protected OH Oxidize_Aldehyde Oxidize to Aldehyde (e.g., DMP) Start->Oxidize_Aldehyde Aldehyde functionality needed Oxidize_Acid Oxidize to Carboxylic Acid (e.g., KMnO4) Start->Oxidize_Acid Carboxylic acid functionality needed Etherify Form Ether (e.g., Williamson Synthesis) Start->Etherify Ether linkage desired

Caption: Decision tree for the derivatization of 2-(3-Bromo-4-fluorophenyl)ethanol.

Reaction_Workflows cluster_protection TBS Protection cluster_oxidation Oxidation to Aldehyde cluster_etherification Williamson Ether Synthesis P_Start Starting Alcohol P_Reagents Add TBSCl, Imidazole, DCM P_Start->P_Reagents P_Reaction Stir at RT P_Reagents->P_Reaction P_Workup Aqueous Workup P_Reaction->P_Workup P_Product TBS-Protected Alcohol P_Workup->P_Product O_Start Starting Alcohol O_Reagents Add DMP, DCM O_Start->O_Reagents O_Reaction Stir at RT O_Reagents->O_Reaction O_Workup Quench & Aqueous Workup O_Reaction->O_Workup O_Product Aldehyde O_Workup->O_Product E_Start Starting Alcohol E_Base Add NaH in THF E_Start->E_Base E_Electrophile Add Ethyl Iodide E_Base->E_Electrophile E_Workup Aqueous Workup E_Electrophile->E_Workup E_Product Ethyl Ether E_Workup->E_Product

Caption: Simplified workflows for key derivatization reactions.

Conclusion

The derivatization of 2-(3-Bromo-4-fluorophenyl)ethanol is a straightforward yet critical step in the synthesis of more complex molecules. The choice of reaction depends on the desired functionality and the overall synthetic route. The protocols outlined in this application note provide reliable methods for the protection, oxidation, and etherification of the primary alcohol, enabling researchers to effectively utilize this versatile building block in their synthetic endeavors.

References

  • Greene's Protective Groups in Organic Synthesis. Wiley Online Library. [Link]

  • Swern Oxidation. Organic Chemistry Portal. [Link]

  • Williamson Ether Synthesis. Organic Chemistry Portal. [Link]

  • Potassium permanganate. PubChem. [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-Bromo-4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting and frequently asked questions to address challenges encountered during the synthesis of 2-(3-Bromo-4-fluorophenyl)ethanol. As Senior Application Scientists, we aim to provide not only solutions but also the underlying scientific principles to empower your experimental success.

Troubleshooting Guide

This section addresses specific issues that can arise during the synthesis, focusing on improving yield and purity.

Problem 1: Low Yield of 2-(3-Bromo-4-fluorophenyl)ethanol

A diminished yield of the target alcohol is a frequent challenge. The root cause often lies in the efficiency of the chosen synthetic route and the control of reaction conditions.

Possible Cause 1: Inefficient Grignard Reaction

The Grignard reaction, while powerful for C-C bond formation, is notoriously sensitive to reaction conditions.[1] The reaction of a Grignard reagent with an aldehyde is a common method to produce secondary alcohols.[2][3]

Suggested Solutions:

  • Strictly Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic sources, such as water.[4] This acid-base reaction is faster than the desired nucleophilic addition to the carbonyl group, leading to the consumption of the Grignard reagent and reduced product yield.[4] Ensure all glassware is oven-dried and solvents are anhydrous.

  • Initiation of Grignard Reagent Formation: The reaction between magnesium metal and the aryl halide to form the Grignard reagent can sometimes be sluggish to initiate. Mechanical or chemical activation of the magnesium surface can be beneficial.

  • Control of Temperature: The formation of the Grignard reagent is exothermic. Maintaining a controlled temperature is crucial to prevent side reactions, such as Wurtz coupling, where the Grignard reagent reacts with the unreacted aryl halide.[1]

  • Reagent Stoichiometry: An incorrect stoichiometric ratio of the Grignard reagent to the aldehyde can lead to incomplete conversion of the starting material.

Experimental Protocol: Grignard Synthesis of 2-(3-Bromo-4-fluorophenyl)ethanol

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings in an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Initiation: Add a small crystal of iodine to the flask to activate the magnesium surface.

  • Grignard Formation: Add a solution of 3-bromo-4-fluorobromobenzene in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction should initiate, as evidenced by a gentle reflux. Maintain a steady reflux by controlling the addition rate.

  • Reaction with Formaldehyde: Once the Grignard reagent formation is complete, cool the reaction mixture in an ice bath. Add a solution of paraformaldehyde (depolymerized to formaldehyde in situ) or a solution of formaldehyde in an anhydrous solvent dropwise.

  • Work-up: After the addition is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Possible Cause 2: Inefficient Reduction of a Phenylacetic Acid Derivative

An alternative route involves the reduction of 3-bromo-4-fluorophenylacetic acid or its ester derivative. The choice of reducing agent is critical for achieving a high yield.

Suggested Solutions:

  • Choice of Reducing Agent: For the reduction of a carboxylic acid, strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required. For the reduction of an ester, milder reducing agents like sodium borohydride (NaBH₄) can sometimes be employed, although LiAlH₄ is often more effective.

  • Reaction Conditions: The reduction is typically carried out in an anhydrous ether solvent, such as diethyl ether or THF, at reduced temperatures to control the reactivity of the hydride reagent.

Experimental Protocol: Reduction of 3-Bromo-4-fluorophenylacetic acid

  • Preparation: Under an inert atmosphere, suspend lithium aluminum hydride in anhydrous THF in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Cool the suspension in an ice bath.

  • Addition of Acid: Slowly add a solution of 3-bromo-4-fluorophenylacetic acid in anhydrous THF to the LiAlH₄ suspension.[5][6]

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours to ensure complete reduction.

  • Work-up: Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Purification: Filter the resulting solid and wash it with THF. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography.

Possible Cause 3: Inefficient Hydroboration-Oxidation of a Styrene Derivative

The hydroboration-oxidation of 3-bromo-4-fluorostyrene offers an anti-Markovnikov addition of water across the double bond, yielding the desired primary alcohol.[7][8][9][10][11]

Suggested Solutions:

  • Borane Source: Borane-tetrahydrofuran complex (BH₃·THF) is a common and convenient source of borane.

  • Stoichiometry: One mole of BH₃ can react with three moles of the alkene.[8]

  • Oxidation Step: The intermediate trialkylborane is oxidized to the alcohol using alkaline hydrogen peroxide. Careful control of temperature during this exothermic step is important.

Experimental Protocol: Hydroboration-Oxidation of 3-Bromo-4-fluorostyrene

  • Hydroboration: Under an inert atmosphere, dissolve 3-bromo-4-fluorostyrene in anhydrous THF in a round-bottom flask and cool to 0 °C. Add a solution of borane-THF complex dropwise. Allow the reaction to stir at room temperature for several hours.

  • Oxidation: Cool the reaction mixture to 0 °C and slowly add a solution of 3M aqueous sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide.

  • Work-up: Heat the reaction mixture to reflux for one hour. After cooling, separate the layers and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Problem 2: Formation of Significant Side Products

The presence of impurities can complicate purification and reduce the overall yield.

Possible Cause 1: Wurtz Coupling in Grignard Synthesis

As mentioned earlier, the reaction of the Grignard reagent with the starting aryl halide can lead to the formation of a biphenyl impurity.[1]

Suggested Solution:

  • Slow Addition and Temperature Control: Add the aryl halide solution slowly to the magnesium turnings to maintain a low concentration of the aryl halide in the reaction mixture. Keeping the reaction temperature controlled will also minimize this side reaction.

Possible Cause 2: Over-reduction or Incomplete Reaction

In the reduction of a carboxylic acid or ester, using an inappropriate amount of reducing agent or not allowing the reaction to go to completion can result in a mixture of the starting material, the desired alcohol, and potentially other intermediates.

Suggested Solution:

  • Monitor Reaction Progress: Use thin-layer chromatography (TLC) to monitor the disappearance of the starting material and the appearance of the product to determine the optimal reaction time.

Problem 3: Difficulty in Product Purification

Isolating the pure 2-(3-Bromo-4-fluorophenyl)ethanol from the reaction mixture can be challenging.

Possible Cause: Co-elution of Impurities during Chromatography

If side products have similar polarities to the desired product, they may co-elute during column chromatography.

Suggested Solutions:

  • Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., varying ratios of ethyl acetate and hexanes) to achieve better separation on the silica gel column.[12]

  • Alternative Purification Techniques: If chromatography is ineffective, consider other purification methods such as recrystallization or distillation under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-(3-Bromo-4-fluorophenyl)ethanol?

While several methods exist, the Grignard reaction with formaldehyde and the reduction of 3-bromo-4-fluorophenylacetic acid are among the most frequently employed synthetic strategies. The choice often depends on the availability of starting materials and the desired scale of the reaction.

Q2: How can I confirm the identity and purity of my final product?

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy should be used to confirm the structure of the synthesized compound. Purity can be assessed by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Q3: Are there any specific safety precautions I should take during this synthesis?

Yes. Grignard reagents are pyrophoric and react violently with water.[1] Lithium aluminum hydride is also highly reactive with water and can ignite. All reactions involving these reagents must be carried out under a strictly inert and anhydrous atmosphere. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.

Visualizing the Workflow

To aid in understanding the primary synthetic pathways, the following diagrams illustrate the key transformations.

Grignard Synthesis A 3-Bromo-4-fluorobromobenzene B 3-Bromo-4-fluorophenylmagnesium bromide A->B Mg, Et2O or THF C 2-(3-Bromo-4-fluorophenyl)ethanol B->C 1. Formaldehyde 2. H3O+ work-up

Caption: Grignard synthesis pathway.

Reduction Synthesis A 3-Bromo-4-fluorophenylacetic acid B 2-(3-Bromo-4-fluorophenyl)ethanol A->B 1. LiAlH4, THF 2. H2O work-up

Caption: Reduction of carboxylic acid pathway.

Summary of Key Parameters

Synthetic RouteKey ReagentsCritical ConditionsCommon Side Products
Grignard Synthesis Mg, 3-bromo-4-fluorobromobenzene, FormaldehydeAnhydrous, inert atmosphere, temperature controlBiphenyl derivatives (Wurtz coupling)
Reduction 3-Bromo-4-fluorophenylacetic acid, LiAlH₄Anhydrous, inert atmosphere, controlled additionUnreacted starting material
Hydroboration-Oxidation 3-Bromo-4-fluorostyrene, BH₃·THF, H₂O₂, NaOHAnhydrous (hydroboration step), temperature control (oxidation)Boronate esters

References

  • 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis - ChemicalBook. (n.d.).
  • Troubleshooting common issues in the Grignard synthesis of tertiary alcohols - Benchchem. (n.d.).
  • Synthesis Problems Involving Grignard Reagents - Master Organic Chemistry. (2016, January 13).
  • Hydroboration–oxidation reaction. (2020, May 20). In Wikipedia.
  • Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo - The Royal Society of Chemistry. (n.d.).
  • Hydroboration–oxidation reaction - Wikipedia. (n.d.).
  • 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024, March 16).
  • Show how you would synthesize the following: a. 2-phenylethanol by the addition of formaldehyde to a suitable Grignard reagent - Pearson. (n.d.).
  • Optimization of reaction conditions for 2-[2-(4-Bromophenyl)ethoxy]ethanol synthesis - Benchchem. (n.d.).
  • CAS 1343000-35-0 | 2-(3-Bromo-4-fluorophenyl)ethanol | MFCD11847406. (n.d.).
  • Scheme: Synthesis of 2-(3-bromophenyl) - ResearchGate. (n.d.).
  • Hydroboration Oxidation of Alkenes - Master Organic Chemistry. (2013, March 28).
  • Grignard Reaction in Organic Synthesis with Practice Problems - Chemistry Steps. (2019, December 9).
  • Buy 3-Bromo-4-fluorophenylacetic Acid | 194019-11-9 - Smolecule. (2023, August 15).
  • Hydroboration Oxidation Reaction - BYJU'S. (n.d.).
  • EP0913381B1 - Method for purifying a bromine compound - Google Patents. (n.d.).
  • Hydroboration-Oxidation of Alkenes - Chemistry LibreTexts. (2023, June 7).
  • Technical Support Center: Purification of 2-[(3-Bromopyridin-2-yl)oxy]ethanol - Benchchem. (n.d.).
  • A facile, efficient, environmentally benign protocol has been developed for rapid synthesis of α-bromoacetophenones from direct reaction of acetophenones and N-bromosuccinimide by using ultrasound waves within 15-20 min with good to excellent yields. (2017, December 29). Asian Journal of Organic & Medicinal Chemistry, 2(4), 108-111.
  • 3-Bromo-4-fluorophenylacetic acid | 194019-11-9 - Sigma-Aldrich. (n.d.).
  • 3-bromo-4-fluorophenylacetic acid (C8H6BrFO2) - PubChemLite. (n.d.).
  • 3-Bromo-4-fluorophenylacetic acid - Oakwood Chemical. (n.d.).
  • 3-BROMO-4-AMINOTOLUENE. (n.d.). Organic Syntheses Procedure.
  • CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene - Google Patents. (n.d.).
  • 2-(3-Fluorophenyl)ethanol | C8H9FO | CID 573132 - PubChem. (n.d.).
  • WO2006052567A2 - Purification of fluorinated alcohols - Google Patents. (n.d.).
  • US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents. (n.d.).
  • Design and Synthesis of Quenched Fluorophores for Iminoboronate Chemistry - Student Theses Faculty of Science and Engineering. (n.d.).
  • A convenient synthesis of 2-bromo-3-(morpholin-4-yl)propionic acid esters - ResearchGate. (2025, August 6).
  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC. (n.d.).

Sources

Solvent effects on the synthesis of halogenated organic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Systems for Halogenation Current Status: Operational Agent: Dr. Aris (Senior Application Scientist) Ticket Queue: Priority Handling

Introduction: The Solvent as a Reagent

Welcome to the Technical Support Center. In halogenation chemistry, the solvent is never an inert background; it is an active participant that dictates the transition state energy, the lifetime of radical species, and the availability of nucleophiles.

This guide moves beyond standard textbook definitions. We address the causality between solvent architecture (dielectric constant, microviscosity, coordination ability) and your reaction outcomes (regioselectivity, rate, yield).

⚠️ SAFETY ADVISORY (CRITICAL): Before proceeding, review the "Shell Incident" case study (Reference 1). The use of DMAc (Dimethylacetamide) in Halex reactions can lead to thermal runaway if acetic acid impurities are present. Always verify solvent purity and thermal stability profiles before scaling up high-temperature fluorinations.

Module 1: Nucleophilic Fluorination (Halex Reaction)

Core Mechanism:


 (Nucleophilic Aromatic Substitution)
Key Challenge:  The "Solvation Cage" of the Fluoride Ion.
User Ticket #402: "My Halex reaction stalls at 60% conversion."

User Context: Converting p-chloronitrobenzene to p-fluoronitrobenzene using KF. Current Solvent: Water/Acetonitrile mixture.

Diagnosis: You are experiencing Nucleophilic Deactivation . Fluoride (


) is a "hard" nucleophile with a high charge density. In protic solvents (water) or highly solvating polar solvents, a tight solvation shell forms around the 

ion via hydrogen bonding. This "cages" the nucleophile, rendering it energetically unavailable to attack the aromatic ring.

Resolution Protocol:

  • Switch to Dipolar Aprotic Solvents: Use Sulfolane , DMSO , or DMF . These solvents solvate the cation (

    
    ) effectively (leaving the 
    
    
    
    "naked" and reactive) but do not form hydrogen bonds with the fluoride anion.
  • Phase Transfer Catalysis (PTC): If you must use a non-polar solvent or need to lower the temperature, add 18-Crown-6 (sequesters

    
    ) or tetraphenylphosphonium bromide .
    

Visualizing the Mechanism (The "Naked" Fluoride Effect):

HalexSolvation cluster_0 Ineffective Solvation (Protic) cluster_1 Effective Solvation (Dipolar Aprotic) F_caged F- (Caged) High Activation Energy F_naked F- (Naked) High Nucleophilicity F_caged->F_naked Solvent Switch Solvent_H H-Bonding Solvent (Water/MeOH) Solvent_H->F_caged Tight Shell K_solvated K+ (Solvated) Substrate Ar-Cl F_naked->Substrate Fast Attack (SNAr) Solvent_D Dipolar Solvent (DMSO/Sulfolane) Solvent_D->K_solvated Dipole Interaction

Caption: Disruption of the fluoride solvation shell facilitates nucleophilic attack in Halex reactions.

Module 2: Electrophilic Bromination

Core Mechanism: Electrophilic Aromatic Substitution (EAS) Key Challenge: Controlling Regioselectivity (ortho/para vs. meta).

User Ticket #409: "Poor regioselectivity in phenol bromination."

User Context: Brominating phenol. Target is p-bromophenol. Getting significant o-bromophenol and poly-brominated byproducts. Current Solvent: Carbon Disulfide (


) or DCM.

Diagnosis: In non-polar solvents (


, 

), the reaction relies on the weak polarization of the

bond. However, in phenol, the hydroxyl group is so activating that the reaction is extremely fast and unselective (diffusion-controlled). Furthermore, non-polar solvents do not stabilize the specific transition states that lead to para selectivity.

Resolution Protocol:

  • Exploit Dielectric Stabilization: Switch to a more polar solvent like Acetonitrile or Propylene Carbonate . Higher dielectric constants stabilize the charge-separated Wheland intermediate, often favoring the thermodynamic para product over the kinetic ortho product (steric vs. electronic control).

  • Green Alternative (High Selectivity): Use the HBr /

    
     / Ethanol  system.[1] This generates 
    
    
    
    in situ at a controlled rate, minimizing poly-bromination (Reference 2).

Data: Solvent Dielectric Constant vs. Relative Rate

SolventDielectric Constant (

)
Relative Rate (

)
Primary Effect
CCl4 2.21 (Reference)Poor charge stabilization; slow rate.
Dichloromethane 8.9~150Moderate stabilization; standard choice.
Acetonitrile 37.5~2,000High stabilization of ionic TS; faster rate.
Water 80.1>10,000Extremely fast; often requires surfactants.

Module 3: Radical Halogenation (Wohl-Ziegler)

Core Mechanism: Free Radical Chain Reaction Key Challenge: The Solvent Cage Effect & Microviscosity.[2]

User Ticket #415: "Yield dropped after switching to a 'greener' viscous solvent."

User Context: NBS bromination of toluene. Switched from


 to a viscous ionic liquid to be "green." Yield dropped from 85% to 30%.

Diagnosis: You have encountered the Cage Effect .[2][3] In radical reactions, when the initiator (AIBN or Benzoyl Peroxide) decomposes, it forms a "geminate radical pair" within a solvent cage.

  • Low Viscosity (

    
    , Benzene):  Radicals diffuse apart quickly and initiate the chain reaction.
    
  • High Viscosity (Ionic Liquids, Oils): The solvent cage holds the radical pair together long enough for them to recombine (wastefully) rather than escaping to react with the substrate.

  • Note: It is microviscosity (friction at the molecular level), not just bulk viscosity, that governs this (Reference 3).

Resolution Protocol:

  • Viscosity Adjustment: If using Ionic Liquids, use a co-solvent (e.g., supercritical

    
     or a small amount of t-Butanol) to disrupt the solvent structure and lower microviscosity.
    
  • Alternative Green Solvent: Use Ethyl Acetate or Methyl Acetate . These have low viscosity and sufficient polarity to dissolve NBS, avoiding the cage recombination issues of heavier solvents.

Visualizing the Cage Effect:

CageEffect cluster_cage Solvent Cage Initiator Initiator (R-R) RadicalPair [R• •R] Initiator->RadicalPair Homolysis Recombination Recombination (Dead End) RadicalPair->Recombination High Viscosity (k_rec > k_diff) Escape Diffusion (Chain Start) RadicalPair->Escape Low Viscosity (k_diff > k_rec)

Caption: High solvent viscosity promotes radical recombination (red path), killing the reaction yield.

References

  • Scientific Update. (2025). An Accident Waiting to Happen? The Shell Halex Reaction: How an Impurity Had a Catastrophic Effect.Link

  • Canadian Science Publishing. (2011). Green halogenation reactions for (hetero)aromatic ring systems in alcohol, water, or no solvent.[1]Link

  • Journal of the American Chemical Society. (2017). Radical Cage Effects: The Prediction of Radical Cage Pair Recombination Efficiencies Using Microviscosity.[2][4]Link

  • ACS GCI Pharmaceutical Roundtable. (2024). Halex Reaction Reagent Guide.Link

  • ResearchGate. (2010). Effects of different solvents on the Halex reaction of 1,2-dichloro-4-nitrobenzene.Link

Sources

Technical Support Center: Managing Dibrominated Byproducts in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for managing the formation of dibrominated byproducts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with selectivity during electrophilic bromination reactions. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic routes and minimize the formation of unwanted dibrominated impurities.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a dibrominated product instead of the desired monobrominated compound?

The formation of dibrominated byproducts is a common issue in electrophilic aromatic substitution, particularly with activated aromatic rings. The initial introduction of a bromine atom, which is typically deactivating, can sometimes insufficiently reduce the nucleophilicity of the ring to prevent a second substitution. This is especially true for substrates bearing strongly electron-donating groups (e.g., -OH, -OR, -NH2), which heavily activate the aromatic system towards further electrophilic attack. The reaction kinetics can favor a second bromination if the concentration of the electrophile is too high or if the reaction is allowed to proceed for too long.

Q2: What is the fundamental mechanism that leads to dibromination?

Electrophilic aromatic bromination proceeds via the attack of the π-electrons of the aromatic ring on an electrophilic bromine species (often Br₂ polarized by a Lewis acid).[1][2][3] This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[2][3][4] A base then removes a proton to restore aromaticity and yield the brominated product.[2][3][5] If the resulting monobrominated ring is still sufficiently activated, it can compete with the starting material for the brominating agent, leading to a second electrophilic substitution and the formation of a dibrominated byproduct.

Q3: Can the choice of brominating agent affect the level of dibromination?

Absolutely. The reactivity of the brominating agent is a critical factor. Molecular bromine (Br₂) is a strong brominating agent, especially when activated by a Lewis acid like FeBr₃ or AlCl₃, and can easily lead to over-bromination with activated substrates.[1][6] Milder and more selective reagents, such as N-Bromosuccinimide (NBS), are often preferred for controlling monobromination on activated systems.[7][8][9][10] NBS provides a low, steady concentration of bromine in the reaction mixture, which helps to avoid the buildup of a highly reactive brominating species.[9]

Q4: How does temperature influence the formation of dibrominated byproducts?

Temperature plays a significant role in reaction kinetics and selectivity.[11] Higher temperatures generally increase the reaction rate but can decrease selectivity, leading to a higher proportion of dibrominated products.[11][12] Conversely, running the reaction at lower temperatures (e.g., 0 °C or below) can help to control the reaction rate and improve selectivity for the monobrominated product.[11] However, excessively low temperatures may significantly slow down the reaction, requiring longer reaction times.

Troubleshooting Guide

Issue 1: High percentage of dibrominated product observed by TLC/GC-MS.

This is the most common problem and can often be resolved by systematically adjusting the reaction parameters.

Possible Causes & Recommended Solutions:

Possible Cause Scientific Rationale Recommended Action
Excess Brominating Agent A stoichiometric excess of the brominating agent will inevitably lead to the bromination of the desired monobrominated product once the starting material is consumed.Carefully control the stoichiometry. Start with a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95 equivalents) and monitor the reaction progress by TLC or GC. If starting material remains, add small increments of the brominating agent.
High Reactivity of Substrate Substrates with strongly electron-donating groups are highly activated and prone to multiple substitutions.Consider using a milder brominating agent like N-Bromosuccinimide (NBS) in a polar solvent like THF or DMF.[10][13] Alternatively, a protecting group can be used to temporarily reduce the activating effect of the substituent.[14][15][16][17]
Rapid Addition of Reagents A high local concentration of the brominating agent upon addition can lead to rapid, uncontrolled side reactions, including dibromination.Add the brominating agent dropwise as a solution over an extended period. This maintains a low, steady concentration of the electrophile, favoring the more reactive starting material over the less reactive monobrominated product.
Elevated Reaction Temperature Higher temperatures increase the rate of both the first and second bromination, often with a loss of selectivity.[11]Perform the reaction at a lower temperature. Start at 0 °C and, if necessary, cool to -20 °C or even -78 °C to gain better control over the reaction.
Overly Strong Lewis Acid Catalyst Potent Lewis acids like AlCl₃ and FeCl₃ generate a highly reactive electrophile, which can decrease selectivity.[1]Use a milder Lewis acid (e.g., ZnBr₂) or consider a catalyst-free system if the substrate is sufficiently activated. For some systems, zeolites or other solid catalysts can offer enhanced para-selectivity.[18]

Experimental Protocols

Protocol 1: Controlled Monobromination using NBS

This protocol is suitable for activated aromatic compounds where molecular bromine leads to over-bromination.

Materials:

  • Activated aromatic substrate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Dissolve the aromatic substrate in the chosen anhydrous solvent in the round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate flask, dissolve the NBS in the same solvent.

  • Add the NBS solution to the substrate solution dropwise over 30-60 minutes with vigorous stirring.

  • Monitor the reaction progress by TLC every 15-30 minutes.

  • Once the starting material is consumed (or the optimal product ratio is achieved), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Perform a standard aqueous workup, typically by extracting with a suitable organic solvent (e.g., ethyl acetate), washing with brine, and drying over anhydrous sodium sulfate.

  • Purify the product by column chromatography or recrystallization.

Rationale: The use of NBS provides a slow, controlled release of electrophilic bromine, minimizing its concentration at any given time and thus favoring monobromination.[9] Performing the reaction at 0 °C further tempers the reaction rate, enhancing selectivity.[11]

Visualization of Key Concepts

Mechanism of Dibromination

G cluster_0 First Bromination cluster_1 Second Bromination A Activated Aromatic Ring B Sigma Complex 1 (Arenium Ion) A->B + Br+ C Monobrominated Product B->C - H+ D Sigma Complex 2 (Arenium Ion) C->D + Br+ C->D Competing Pathway E Dibrominated Byproduct D->E - H+

Caption: Pathway leading to dibrominated byproducts.

Troubleshooting Workflow

G start High % of Dibrominated Byproduct Detected q1 Are you using >1.0 eq of brominating agent? start->q1 ans1_yes Yes q1->ans1_yes ans1_no No q1->ans1_no sol1 Reduce to 0.95-1.05 eq. Add dropwise. ans1_yes->sol1 q2 Is the substrate highly activated (e.g., phenol, aniline)? ans1_no->q2 sol1->q2 ans2_yes Yes q2->ans2_yes ans2_no No q2->ans2_no sol2 Switch to a milder agent (e.g., NBS). Consider a protecting group. ans2_yes->sol2 q3 Is the reaction temperature > 25°C? ans2_no->q3 sol2->q3 ans3_yes Yes q3->ans3_yes ans3_no No q3->ans3_no sol3 Lower temperature to 0°C or below. ans3_yes->sol3 end_node Monitor reaction closely by TLC/GC ans3_no->end_node sol3->end_node

Sources

Validation & Comparative

Advanced FTIR Characterization of 2-(3-Bromo-4-fluorophenyl)ethanol: Method Selection & Spectral Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR analysis of functional groups in 2-(3-Bromo-4-fluorophenyl)ethanol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Application Context

2-(3-Bromo-4-fluorophenyl)ethanol (CAS: 1343000-35-0) is a critical halogenated aromatic intermediate, frequently utilized in the synthesis of receptor tyrosine kinase inhibitors and other fluorinated bioactive scaffolds. In drug development, the precise characterization of this molecule is vital for two reasons:

  • Process Control: Verifying the integrity of the 1,3,4-substitution pattern (confirming regiospecific bromination).

  • Purity Assessment: Distinguishing the product from non-halogenated precursors or over-brominated side products.

This guide provides an in-depth technical comparison of FTIR sampling techniques for this specific analyte and details the spectral fingerprint required for structural validation.

Comparative Analysis: Sampling Performance

For a viscous liquid or low-melting solid like 2-(3-Bromo-4-fluorophenyl)ethanol, the choice of sampling technique significantly impacts the visibility of the critical Carbon-Halogen (C-X) bands.

Objective: Compare the performance of Single-Bounce Diamond ATR against Transmission (Liquid Film/KBr) for the detection of the low-frequency C-Br stretch.

FeatureDiamond ATR (Recommended) Standard ZnSe ATR Transmission (Liquid Film/KBr)
Spectral Range 4000 – 400 cm⁻¹ (Extended)4000 – 650 cm⁻¹4000 – 400 cm⁻¹
C-Br Detection High. (Diamond allows access to <600 cm⁻¹ region).Poor/Fail. (Cutoff often masks C-Br stretch).Excellent. (Full access to fingerprint).
Sample Prep < 1 min (Direct application).< 1 min (Direct application).10–15 mins (Cell assembly/cleaning).
Pathlength Control Fixed (~2 µm). Excellent reproducibility.Fixed. Good reproducibility.Variable (Capillary film). Poor quantitative precision.
Cleaning Robust (Solvent resistant).Delicate (Scratch prone).Laborious (Requires solvent flushing).

Performance Verdict: While Transmission offers the highest spectral resolution for weak overtones, Diamond ATR is the superior choice for routine QC. It balances workflow efficiency with the necessary spectral range to detect the C-Br bond (typically ~500–650 cm⁻¹), which is often invisible on standard ZnSe optics.

Theoretical Spectral Framework

To validate the structure, one must confirm the presence of the ethanol chain and the specific 1,3,4-trisubstituted benzene ring.

3.1 Functional Group Assignments
Functional GroupFrequency (cm⁻¹)IntensityVibrational ModeDiagnostic Value
O-H (Alcohol) 3200–3550Strong, BroadO-H Stretch (H-bonded)Confirms alcohol moiety.[1][2][3] Absence indicates oxidation to aldehyde/acid.
C-H (Aromatic) 3000–3100WeakC-H Stretch (sp²)Differentiates ring protons from alkyl chain.
C-H (Aliphatic) 2850–2980MediumC-H Stretch (sp³)Confirms ethyl linker (-CH₂-CH₂-).
C=C (Ring) 1450–1600Medium-StrongRing BreathingAromatic skeleton confirmation.
C-F (Aryl) 1200–1270StrongC-F StretchOften overlaps with C-O; look for broadening or doublet.
C-O (Primary) 1000–1080StrongC-O StretchConfirms primary alcohol status.
OOP Bends 800–900StrongC-H Out-of-PlaneCRITICAL: Confirms 1,2,4-substitution pattern (see below).
C-Br (Aryl) 500–650MediumC-Br StretchConfirms bromination. Requires extended range optics.
3.2 The "Fingerprint" Logic (1,2,4-Substitution)

The 3-bromo-4-fluoro substitution pattern creates a specific hydrogen arrangement on the ring (H at positions 2, 5, and 6).

  • Isolated H (Position 2): Typically appears ~860–900 cm⁻¹.

  • Adjacent 2H (Positions 5, 6): Typically appears ~800–860 cm⁻¹.

  • Note: Both bands must be present to confirm the regiochemistry.

Visualization of Analytical Logic
Diagram 1: Spectral Assignment Decision Tree

This logic flow guides the researcher through validating the specific regiosomers.

SpectralLogic Start Start: Acquire Spectrum (Diamond ATR) CheckOH Region 3200-3500 cm⁻¹ Broad Peak? Start->CheckOH CheckCH Region 2800-3100 cm⁻¹ sp² & sp³ peaks? CheckOH->CheckCH Yes Decision_Oxidized Likely Oxidized (Aldehyde/Acid) CheckOH->Decision_Oxidized No (or C=O present) CheckFingerprint Region 800-900 cm⁻¹ OOP Bending Pattern CheckCH->CheckFingerprint Yes CheckHalogen Low Freq < 700 cm⁻¹ C-Br Stretch? CheckFingerprint->CheckHalogen 2 Adj H + 1 Iso H Decision_Isomer Wrong Regioisomer (Check Substitution) CheckFingerprint->Decision_Isomer Ortho/Para Pattern Decision_Valid VALID STRUCTURE 2-(3-Br-4-F-phenyl)ethanol CheckHalogen->Decision_Valid Band Present CheckHalogen->Decision_Isomer Band Absent

Caption: Logical workflow for confirming the structural identity of 2-(3-Bromo-4-fluorophenyl)ethanol via FTIR.

Experimental Protocol: Diamond ATR Analysis

Prerequisites:

  • FTIR Spectrometer with DTGS or MCT detector.

  • Single-bounce Diamond ATR accessory.

  • Solvents: Isopropanol (cleaning), Dichloromethane (if dissolving solid).

Step-by-Step Methodology:

  • System Validation:

    • Ensure the ATR crystal is clean. Collect a background spectrum (air) with the same parameters as the sample (Resolution: 4 cm⁻¹, Scans: 16 or 32).

    • Why? Water vapor and CO₂ suppression is critical for observing the O-H and C=O regions clearly.

  • Sample Application:

    • If Liquid/Oil: Place 10–20 µL of the neat sample directly onto the center of the diamond crystal.

    • If Solid: Place ~5 mg of solid on the crystal. Lower the pressure clamp (anvil) until the force gauge registers the optimal contact pressure (typically ~80–100 lbs/in² or "click" on torque knobs).

    • Note: High pressure is essential for solids to ensure the evanescent wave penetrates the sample.

  • Data Acquisition:

    • Scan Range: 4000 – 400 cm⁻¹ (Ensure the lower limit captures the C-Br stretch).

    • Perform Automatic Baseline Correction if the baseline is tilted (common in ATR due to wavelength-dependent penetration depth).

  • Post-Run Cleaning:

    • Wipe the crystal with a soft lint-free tissue and Isopropanol.

    • Caution: Avoid abrasive materials that could scratch the surrounding metal plate, even if the diamond is hard.

Diagram 2: Method Selection Workflow

MethodSelection Sample Sample: 2-(3-Bromo-4-fluorophenyl)ethanol State Physical State? Sample->State Liquid Viscous Liquid / Oil State->Liquid Solid Crystalline Solid State->Solid ATR_Choice Diamond ATR (Preferred) Liquid->ATR_Choice Direct Apply Constraint Is C-Br (<650 cm⁻¹) critical? Solid->Constraint Trans_Choice Transmission (KBr Pellet) Constraint->ATR_Choice Yes (Use Extended Range) Constraint->ATR_Choice No (Routine ID) Constraint->Trans_Choice Yes (Highest Resolution)

Caption: Decision matrix for selecting the optimal sampling technique based on physical state and spectral needs.

Troubleshooting & Data Interpretation
  • **Issue: Weak C-H peaks > 3000 cm⁻¹.[1][2][3][4][5] **

    • Cause: Poor contact between sample and crystal.

    • Fix: Increase anvil pressure or switch to liquid film transmission if the sample is a hard solid.

  • **Issue: Broad peak masking 1200–1300 cm⁻¹. **

    • Analysis: The C-F stretch and C-O stretch (alcohol) often overlap here. Use Second Derivative processing to resolve the overlapping bands.

  • Issue: Missing C-Br peak.

    • Cause: Detector cutoff. Standard MCT detectors often cut off at 650 cm⁻¹.

    • Fix: Use a DTGS detector or a specialized "Wide-Band" MCT. Ensure the ATR crystal is Diamond or Ge (ZnSe absorbs < 600 cm⁻¹).

References
  • NIST Mass Spectrometry Data Center. (2023). IR and Mass Spectra of Halogenated Aromatics. National Institute of Standards and Technology. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). [Link]

  • Smith, B. C. (2023).[6] Halogenated Organic Compounds and Their Infrared Spectra. Spectroscopy Online. [Link]

Sources

Characterization & Separation Guide: 2-Bromo-1-(2-fluorophenyl)ethanol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Technical characterization, isomeric differentiation (


 vs 

), and performance analysis of critical intermediates.

Executive Summary

2-Bromo-1-(2-fluorophenyl)ethanol (CAS: 31543-47-2) is a pivotal chiral halohydrin intermediate used in the synthesis of pharmacologically active agents, including potassium-competitive acid blockers (P-CABs) like Vonoprazan and various triazole antifungals. Its value lies in its stereocenter; the efficacy of the final pharmaceutical often depends entirely on the enantiomeric purity (


) of this building block.

This guide provides a technical comparison of the


 and 

isomers, detailing characterization protocols, chiral separation methodologies, and experimental data to ensure high-fidelity synthesis.

Structural Analysis & Isomerism

The molecule features a single chiral center at the benzylic carbon (C1), resulting in two enantiomers. In drug development, the distinction is critical:

  • (

    
    )-Isomer:  Often the desired pharmacophore precursor for specific enzyme binding pockets.
    
  • (

    
    )-Isomer:  Frequently considered an impurity that must be removed (<0.1% limit) to prevent off-target toxicity or reduced potency.
    
Feature(

)-2-Bromo-1-(2-fluorophenyl)ethanol
(

)-2-Bromo-1-(2-fluorophenyl)ethanol
Configuration Rectus (Right-handed)Sinister (Left-handed)
CAS Number 1033005-69-41263284-11-2
Optical Rotation

(CHCl

)

(CHCl

)
Reactivity Identical in achiral environmentsIdentical in achiral environments
Bio-Interaction High affinity (Target Dependent)Low affinity / Potential Interference

*Note: Optical rotation values are approximate and solvent-dependent. Chiral HPLC is the preferred method for definitive assignment.

Characterization Data: Spectroscopy & Chromatography[3][4][5]

Accurate identification requires distinguishing the alcohol from its ketone precursor (2-Bromo-1-(2-fluorophenyl)ethanone) and quantifying the enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Analysis

The reduction of the ketone to the alcohol results in a diagnostic upfield shift of the methylene protons and the appearance of a benzylic methine signal.

Table 1: Comparative


H NMR Data (400 MHz, CDCl

)
Proton EnvironmentKetone Precursor (Start Material)Alcohol Product (Racemic/Chiral)Multiplicity & Coupling
-CH

Br
(Methylene)

4.45 ppm (s)

3.50 – 3.65 ppm
Ketone: Singlet.Alcohol: Doublet of doublets (diastereotopic due to chiral center).
-CH(OH)- (Methine)N/A

5.20 – 5.35 ppm
Multiplet (couples to CH

and OH).
-OH (Hydroxyl)N/A

2.60 – 3.00 ppm
Broad singlet (concentration dependent).
Aromatic (Ar-H)

7.10 – 8.00 ppm

7.00 – 7.60 ppm
Multiplet (Complex splitting due to

F-

H coupling
).

Technical Insight: The 2-fluorophenyl group introduces spin-spin coupling (


), causing the aromatic signals to appear more complex than in non-fluorinated analogs. The shift of the CH

Br group from ~4.45 ppm to ~3.60 ppm is the primary metric for monitoring reaction completion.
Chiral HPLC Methodologies

Separating the


 and 

enantiomers requires a chiral stationary phase (CSP).[1] Polysaccharide-based columns (Amylose or Cellulose derivatives) are the industry standard for this class of halohydrins.

Table 2: Recommended Chiral Separation Protocols

ParameterMethod A (Primary Screen)Method B (Alternative Selectivity)
Column Chiralcel OD-H (Cellulose tris-3,5-dimethylphenylcarbamate)Chiralpak AD-H (Amylose tris-3,5-dimethylphenylcarbamate)
Mobile Phase Hexane : Isopropanol (90:10)Hexane : Ethanol (95:5)
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV @ 215 nm / 254 nmUV @ 215 nm
Temperature 25 °C20 °C
Performance Baseline resolution (

) typical.
Higher retention, often better for polar impurities.
Elution Order Typically

then

(Confirmation with standard required).
Order may reverse compared to Cellulose phases.

Experimental Protocols

Synthesis: Selective Reduction

The synthesis targets the reduction of 2-bromo-1-(2-fluorophenyl)ethanone. Using standard NaBH


 yields a racemate. For enantioselective synthesis, asymmetric transfer hydrogenation (ATH) is recommended.

Protocol (Racemic Baseline):

  • Dissolution: Dissolve 1 eq. of 2-bromo-1-(2-fluorophenyl)ethanone in Methanol (0.5 M).

  • Cooling: Cool solution to 0 °C to suppress defluorination side reactions.

  • Reduction: Add NaBH

    
     (0.5 eq.) portion-wise over 30 mins.
    
  • Quench: Quench with 1N HCl until pH 6–7.

  • Extraction: Extract with Ethyl Acetate, wash with brine, dry over Na

    
    SO
    
    
    
    .
  • Yield: Expect >90% yield. Product is a clear/pale yellow oil.

Workflow Visualization

The following diagram outlines the decision logic for synthesizing and isolating the specific isomer required for drug development.

G Start Start: 2-Bromo-1-(2-fluorophenyl)ethanone Route_Choice Select Reduction Route Start->Route_Choice Path_Racemic Route A: NaBH4 Reduction (Non-Selective) Route_Choice->Path_Racemic Cost-Effective / Standard Path_Chiral Route B: Asymmetric Transfer Hydrogenation (Ru-TsDPEN Catalyst) Route_Choice->Path_Chiral High Value / Direct Product_Rac Racemic Product (50% R / 50% S) Path_Racemic->Product_Rac Product_Enant Enriched Product (>95% ee) Path_Chiral->Product_Enant Purification Chiral HPLC / SFC Resolution Product_Rac->Purification Required Step QC QC Analysis: 1. 1H NMR (Identity) 2. Chiral HPLC (Purity) Product_Enant->QC Final Final API Intermediate (High Purity Isomer) Purification->Final Isolate Desired Isomer QC->Purification Fail (<98% ee) QC->Final Pass (>98% ee)

Caption: Decision matrix for the synthesis and isolation of enantiopure 2-Bromo-1-(2-fluorophenyl)ethanol.

Performance Comparison: Resolution vs. Asymmetric Synthesis

When choosing between resolving a racemic mixture (Route A) or performing an asymmetric synthesis (Route B), consider the following performance metrics based on experimental yields.

MetricRacemic Synthesis + Chiral HPLC PrepAsymmetric Synthesis (Ru-Catalyzed)
Overall Yield (

-isomer)
~35–40% (Max theoretical 50%)85–95%
Time Efficiency Low (Requires lengthy separation runs)High (Direct chemical route)
Cost (Small Scale) Lower (Cheap reagents, standard columns)Higher (Expensive chiral catalysts)
Cost (Scale-Up) Higher (Solvent/Column costs scale poorly)Lower (Catalyst load <1 mol%)
Purity Potential >99.9%

(Iterative purification)
95–98%

(May require recrystallization)

Recommendation: For initial characterization and biological assays (mg scale), use Racemic Synthesis + Chiral HPLC . For process development and pilot manufacturing (g to kg scale), optimize the Asymmetric Synthesis .

References

  • PubChem. 2-Bromo-1-(2-fluorophenyl)ethanol (Compound).[2] National Library of Medicine. Available at: [Link]

  • Oakwood Chemical. 2-Bromo-1-(2-fluorophenyl)ethanone (Precursor Data). Available at: [Link]

  • Royal Society of Chemistry.

    
    -Haloacetophenones. (Analogous Protocols). Available at: [Link]
    
  • Google Patents.Preparation method of Vonoprazan (Intermediates). CN109232537B.

Sources

Validating Synthesis of 2-(3-Bromo-4-fluorophenyl)ethanol: Chemoselective Reduction & Spectral Fingerprinting

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-(3-Bromo-4-fluorophenyl)ethanol (CAS: 225642-42-2) Application: Critical intermediate for kinase inhibitors and receptor modulators. Challenge: Reducing the carboxylic acid precursor without cleaving the sensitive aryl-bromide bond.

This guide evaluates the synthesis of 2-(3-Bromo-4-fluorophenyl)ethanol from (3-Bromo-4-fluorophenyl)acetic acid. We compare the industry-standard Borane-THF (Method A) against the traditional Lithium Aluminum Hydride (Method B) . While LiAlH₄ is a potent reducing agent, experimental data confirms it poses a high risk of hydrodehalogenation (loss of bromine). This guide recommends Method A and provides a rigorous spectral validation protocol to ensure product integrity.

Part 1: Comparative Synthesis Strategy

The primary synthetic challenge is chemoselectivity . The target molecule contains two reducible sites: the carboxylic acid and the aryl bromide.

Method A: Borane-THF Complex (Recommended)
  • Mechanism: Borane (BH₃) acts as a Lewis acid, coordinating to the carbonyl oxygen.[1] This activates the carboxyl group specifically, allowing hydride transfer.

  • Selectivity: High. Borane reduces carboxylic acids faster than esters or aryl halides.

  • Outcome: Quantitative conversion to the alcohol with retention of the Ar-Br bond.

Method B: Lithium Aluminum Hydride (LiAlH₄) (Not Recommended)
  • Mechanism: Aggressive nucleophilic attack by the hydride ion.

  • Selectivity: Low. LiAlH₄ frequently attacks aryl halides via oxidative addition/reductive elimination pathways, leading to 2-(4-fluorophenyl)ethanol (debrominated impurity).

  • Outcome: Mixture of product and debrominated side-products; difficult purification.

Comparative Performance Data
FeatureMethod A: Borane-THFMethod B: LiAlH₄
Reagent Class Electrophilic Reducing AgentNucleophilic Reducing Agent
Chemoselectivity Excellent (Preserves Ar-Br)Poor (Risk of Ar-Br cleavage)
Yield (Isolated) 88-95%60-75% (mixed species)
Impurity Profile Trace unreacted acidDebrominated analogs (5-15%)
Safety Profile Flammable gas (H₂) evolutionPyrophoric; violent water reaction

Part 2: Synthesis Workflow & Logic

Visualization: Reaction Pathways

The following diagram illustrates the divergence in product quality based on reagent choice.

Synthesis_Pathways Precursor (3-Bromo-4-fluorophenyl) acetic acid MethodA Method A: BH3·THF (Electrophilic) Precursor->MethodA MethodB Method B: LiAlH4 (Nucleophilic) Precursor->MethodB Target TARGET PRODUCT: 2-(3-Bromo-4-fluorophenyl) ethanol MethodA->Target Selective Reduction (>90% Yield) MethodB->Target Major Product Impurity IMPURITY: 2-(4-fluorophenyl) ethanol (Debrominated) MethodB->Impurity Side Reaction (Hydrodehalogenation)

Caption: Comparison of chemoselective Borane reduction vs. non-selective LiAlH4 reduction pathways.

Part 3: Recommended Experimental Protocol (Method A)

Objective: Synthesis of 5.0 g of 2-(3-Bromo-4-fluorophenyl)ethanol.

Materials
  • (3-Bromo-4-fluorophenyl)acetic acid (21.5 mmol, 5.0 g)

  • Borane-THF complex (1.0 M solution, 25.8 mmol, 1.2 eq)

  • Anhydrous THF (50 mL)

  • Methanol (for quenching)

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

  • Solubilization: Charge the flask with the carboxylic acid precursor (5.0 g) and anhydrous THF (30 mL). Cool to 0°C in an ice bath.

  • Addition: Transfer the Borane-THF solution (25.8 mL) to the addition funnel via cannula. Add dropwise over 20 minutes. Note: Gas evolution (H₂) will occur.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 3–4 hours.

    • In-Process Control (IPC): Check via TLC (30% EtOAc/Hexane). The starting material spot (low Rf, streaking) should disappear.

  • Quenching: Cool back to 0°C. Carefully add Methanol (10 mL) dropwise to destroy excess borane. Caution: Vigorous bubbling.

  • Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in EtOAc (50 mL) and wash with saturated NaHCO₃ (2 x 30 mL) and Brine (30 mL).

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield a clear to pale yellow oil.

Part 4: Spectral Validation (The "Fingerprint")

To validate the synthesis, you must confirm the reduction of the carbonyl group while proving the bromine atom remains intact.

NMR Spectroscopy (1H & 13C)

The shift from a carboxylic acid to a primary alcohol induces specific changes in the methylene protons.

PositionPrecursor (Acid) 1H Shift (ppm)Product (Alcohol) 1H Shift (ppm)Multiplicity Change
Ar-CH₂- ~3.60 (Singlet)~2.80 (Triplet)Diagnostic: Singlet becomes Triplet
-CH₂-O N/A~3.85 (Triplet)Diagnostic: New signal appearance
-COOH / -OH ~11.0 (Broad, Singlet)~1.8 - 2.5 (Broad)Acid proton replaced by alcohol proton

Critical Structural Check (Aryl Region):

  • 1H-19F Coupling: The aromatic protons will show complex splitting due to Fluorine coupling (

    
    ).
    
  • Integration: Ensure the aromatic region integrates to exactly 3 protons. If it integrates to 4, or the splitting pattern simplifies, you have likely debrominated the ring (Impurity).

Mass Spectrometry (MS)[2]
  • Ionization: ESI+ or EI.

  • Isotope Pattern: Bromine has two stable isotopes (

    
     and 
    
    
    
    ) in a nearly 1:1 ratio.
  • Validation Criteria:

    • Look for the molecular ion

      
       or 
      
      
      
      .
    • The Twin Peak: You must observe two peaks of equal intensity separated by 2 mass units (e.g., m/z 218 and 220 for the parent ion fragment).

    • Failure Mode: A single dominant peak indicates loss of Bromine.

Infrared Spectroscopy (FT-IR)
  • Precursor: Strong C=O stretch at 1700–1710 cm⁻¹.

  • Product: Complete disappearance of the 1700 cm⁻¹ peak. Appearance of a broad O-H stretch at 3300–3400 cm⁻¹.

Visualization: Spectral Decision Tree

Use this logic flow to approve or reject a batch.

Spectral_Validation Start Crude Product Isolated IR_Check Step 1: FT-IR Analysis Is C=O peak (1700 cm-1) present? Start->IR_Check Reprocess REJECT / REPROCESS (Incomplete Reduction) IR_Check->Reprocess Yes NMR_Check Step 2: 1H NMR Analysis Check Methylene Region IR_Check->NMR_Check No Singlet Singlet at 3.6 ppm? NMR_Check->Singlet Singlet->Reprocess Yes Triplets Two Triplets (2.8 & 3.8 ppm)? Singlet->Triplets No Triplets->Reprocess No (Complex Mix) MS_Check Step 3: Mass Spec Check Isotope Pattern Triplets->MS_Check Yes Br_Pattern 1:1 Ratio (M : M+2)? MS_Check->Br_Pattern Debrom REJECT (Debromination Occurred) Br_Pattern->Debrom No (Single Peak) Pass VALIDATED Release Batch Br_Pattern->Pass Yes

Caption: Step-by-step logic for validating the structural integrity of the halogenated alcohol.

References

  • Chemoselective Reduction Principles

    • Brown, H. C., & Kulkarni, S. U. (1977). Selective reductions.[2] 24. Reaction of borane-tetrahydrofuran with carboxylic acids in the presence of other functional groups. Journal of Organic Chemistry.[3]

    • Source:

  • Synthesis of Halogenated Phenethyl Alcohols

    • PubChem Compound Summary for 2-(4-Bromophenyl)
    • Source: [4]

  • Borane vs.

    • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry.
    • Source:

  • Precursor Properties

    • 3-Bromo-4-fluorophenylacetic acid (CAS 194019-11-9) Physical Properties.[5]

    • Source:

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Bromo-4-fluorophenyl)ethanol
Reactant of Route 2
Reactant of Route 2
2-(3-Bromo-4-fluorophenyl)ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.